2-Bromoisonicotinic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-bromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTKGKVQEXAYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278711 | |
| Record name | 2-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66572-56-3 | |
| Record name | 66572-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisonicotinic acid, also known by its IUPAC name 2-bromopyridine-4-carboxylic acid, is a halogenated pyridine (B92270) derivative. This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] Its bifunctional nature, featuring both a reactive bromine atom and a carboxylic acid group on a pyridine scaffold, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and material science.[1] This guide provides an in-depth overview of its chemical properties, reactivity, and handling, compiled for professionals in research and development.
Chemical and Physical Properties
This compound is typically an off-white solid.[2] The key physical and chemical properties are summarized below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 2-bromopyridine-4-carboxylic acid | [3] |
| Synonyms | 2-Bromo-4-pyridinecarboxylic acid, 2-Bromo-isonicotinic acid | [3] |
| CAS Number | 66572-56-3 | [3] |
| Molecular Formula | C₆H₄BrNO₂ | [3] |
| Molecular Weight | 202.01 g/mol | [3] |
| Canonical SMILES | C1=CN=C(C=C1C(=O)O)Br | [3] |
| InChIKey | YBTKGKVQEXAYEM-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 200-203 °C | Vendor Data |
| XLogP3 | 1.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 200.94254 Da | [3] |
| pKa | No experimental data available. Predicted for 3-bromoisonicotinic acid: 0.60±0.10 | [4] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and dimethylformamide. | [4][5] |
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by its two functional groups: the bromine atom on the pyridine ring and the carboxylic acid. This dual reactivity makes it a versatile synthetic intermediate.
-
Reactions at the Bromine Atom: The bromine atom at the 2-position of the pyridine ring is susceptible to displacement and can participate in various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) couplings, are commonly employed to form new carbon-carbon bonds, introducing aryl or alkyl groups. These reactions are fundamental for constructing complex biaryl structures often found in pharmaceuticals. The bromine can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Reactions at the Carboxylic Acid Group: The carboxylic acid moiety offers a wide range of derivatization possibilities. It can be readily converted into esters, amides, acid chlorides, and hydrazides through standard condensation reactions. For instance, esterification can be achieved by reacting with an alcohol under acidic conditions. Conversion to the more reactive acid chloride allows for facile reaction with a broad spectrum of nucleophiles to form amides and other acyl derivatives.
The following diagram illustrates these potential reaction pathways.
References
- 1. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. indiamart.com [indiamart.com]
- 3. This compound | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 13959-02-9,3-Bromoisonicotinic acid | lookchem [lookchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 2-Bromoisonicotinic Acid (CAS: 66572-56-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromoisonicotinic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and agrochemical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and explores its applications, including its role as a precursor for Suzuki and amide coupling reactions. Furthermore, this guide discusses its emerging biological activities, such as its potential as a herbicide and an inhibitor of the NF-κB signaling pathway. Spectroscopic data are presented to aid in its characterization.
Chemical and Physical Properties
This compound, also known as 2-Bromopyridine-4-carboxylic acid, is a halogenated pyridine (B92270) derivative. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromide on the pyridine ring, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 66572-56-3 | [3] |
| Molecular Formula | C₆H₄BrNO₂ | [2] |
| Molecular Weight | 202.01 g/mol | [4] |
| Appearance | White to light brown crystalline powder | |
| Melting Point | 229-231 °C | |
| Boiling Point | 447.2 °C at 760 mmHg (Predicted) | |
| Density | 1.813 g/cm³ (Predicted) | |
| pKa | 2.98 ± 0.10 (Predicted) | |
| Solubility | Information not readily available |
Synthesis and Purification
A common and efficient method for the synthesis of this compound involves the oxidation of 2-bromo-4-methylpyridine (B133514).
Experimental Protocol: Synthesis via Oxidation
Materials:
-
2-Bromo-4-methylpyridine
-
Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-bromo-4-methylpyridine in a suitable solvent, such as a mixture of pyridine and water.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature between 40-50 °C. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, continue stirring the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or a mixture of ethanol and water.[4]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration.[5]
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.[5]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of a 2,4-disubstituted pyridine system.[6] |
| ¹³C NMR | The carbon NMR spectrum will display six distinct signals for the six carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >160 ppm). The carbon attached to the bromine will also be shifted downfield.[7] |
| FT-IR | The infrared spectrum will show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring.[8] |
| Mass Spec. | The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[9] Fragmentation may involve the loss of the carboxylic acid group. |
Chemical Reactivity and Applications in Synthesis
This compound is a valuable synthon due to its two reactive sites: the carboxylic acid group and the bromo substituent.
Amide Coupling Reactions
The carboxylic acid moiety can readily undergo amide bond formation with a variety of amines using standard coupling reagents.[10][11]
General Experimental Protocol: Amide Coupling
-
To a solution of this compound in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).[7]
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting amide by chromatography or recrystallization.
Suzuki-Miyaura Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents.[12][13]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (or its ester derivative), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.
-
After cooling, perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent and purify by chromatography or recrystallization.
Biological Activities and Potential Applications
Recent studies have highlighted the potential of this compound and its derivatives in various biological applications.
Herbicidal Activity
This compound has been identified as a non-coding amino acid-based herbicide.[14] While the precise mechanism of action is still under investigation, it is hypothesized to interfere with essential amino acid biosynthesis or other metabolic pathways in plants.[5]
Experimental Protocol: Plant Growth Inhibition Assay
-
Prepare solutions of this compound at various concentrations in a suitable solvent.
-
Germinate seeds of a model plant (e.g., Arabidopsis thaliana) on a growth medium (e.g., Murashige and Skoog medium).
-
Transfer the seedlings to a new growth medium containing the different concentrations of this compound.
-
Incubate the plants under controlled growth conditions (light, temperature, humidity).
-
Measure root length, shoot fresh weight, and other growth parameters at regular intervals to determine the inhibitory effect of the compound.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its dysregulation is implicated in numerous diseases. There is evidence to suggest that this compound derivatives can inhibit this pathway.[15]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Culture a suitable cell line (e.g., HEK293T) and transiently transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).[14][16]
-
After transfection, treat the cells with various concentrations of this compound for a specified period.
-
Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).[17]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[16]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on NF-κB-dependent transcription.
The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indiamart.com [indiamart.com]
- 3. FTIR [terpconnect.umd.edu]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2010002075A1 - Methods for preparing amide derivatives - Google Patents [patents.google.com]
- 11. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. bowdish.ca [bowdish.ca]
- 15. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of 2-Bromoisonicotinic Acid: A Technical Guide
Introduction
2-Bromoisonicotinic acid, also known by its IUPAC name 2-bromopyridine-4-carboxylic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a reactive bromine atom and a versatile carboxylic acid group on a pyridine (B92270) scaffold, allows for extensive synthetic modifications. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of this compound, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Physicochemical Properties
The initial step in structure elucidation involves the confirmation of the compound's basic properties and identity. This is achieved through a combination of physical measurements and database verification.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 66572-56-3 | [2][3][4] |
| Molecular Formula | C₆H₄BrNO₂ | [2][3][4] |
| Molecular Weight | 202.01 g/mol | [2][3][4] |
| IUPAC Name | 2-bromopyridine-4-carboxylic acid | [2][4][5] |
| Synonyms | 2-Bromo-4-pyridinecarboxylic acid |[2][3][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Appearance | White Crystalline Powder or Crystals | [4] |
| Melting Point | 212.0°C to 222.0°C |[4] |
The Structure Elucidation Workflow
A logical and systematic workflow is essential for unambiguous structure determination. The process begins with basic analytical techniques to determine purity, molecular formula, and functional groups, followed by detailed spectroscopic analysis to map the molecular skeleton, and concludes with definitive confirmatory methods.
Caption: Logical workflow for the structure elucidation of an organic compound.
Spectroscopic and Spectrometric Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (relative abundance) | Ion | Description |
|---|---|---|
| 202 / 200 (~1:1) | [C₆H₄BrNO₂]⁺ | Molecular ion peak (M⁺) |
| 157 / 155 (~1:1) | [C₅H₃BrN]⁺ | Loss of carboxyl group (-COOH) |
| 122 (single peak) | [C₆H₄NO₂]⁺ | Loss of bromine radical (•Br) |
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small quantity (~1 mg) of this compound is dissolved in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Injection: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet. The solvent is evaporated, leaving the solid analyte.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C and C=N stretches | Aromatic Pyridine Ring |
| ~1300-1200 | C-O stretch | Carboxylic Acid |
| 600-500 | C-Br stretch | Aryl Bromide |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: A pressure arm is engaged to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Processing: The resulting spectrum is ATR-corrected and analyzed for characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Predicted ¹H NMR Spectrum (in DMSO-d₆) The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.
-
H-3: A doublet due to coupling with H-5.
-
H-5: A doublet of doublets due to coupling with H-3 and H-6.
-
H-6: A doublet due to coupling with H-5. A broad singlet for the acidic proton of the carboxylic acid is also expected at a downfield chemical shift (>12 ppm).
Table 5: Predicted ¹H NMR Data for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| COOH | > 12 | broad singlet | - | 1H |
| H-6 | ~8.6 | doublet (d) | ~5 | 1H |
| H-3 | ~8.0 | doublet (d) | ~1.5 | 1H |
| H-5 | ~7.8 | doublet of doublets (dd) | ~5, ~1.5 | 1H |
Predicted ¹³C NMR Spectrum (in DMSO-d₆) The spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.
Table 6: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) |
|---|---|
| C=O | ~165 |
| C-6 | ~151 |
| C-5 | ~125 |
| C-4 | ~142 |
| C-3 | ~128 |
| C-2 | ~145 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using a PENDANT or DEPT pulse sequence) is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.
Confirmatory Analysis
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N, Br) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula to confirm its validity.
Table 7: Elemental Analysis Data for C₆H₄BrNO₂
| Element | Theoretical % |
|---|---|
| Carbon (C) | 35.67 |
| Hydrogen (H) | 2.00 |
| Bromine (Br) | 39.56 |
| Nitrogen (N) | 6.93 |
| Oxygen (O) | 15.84 |
Experimental Protocol: CHN Analysis
-
Sample Preparation: A precise amount (1-3 mg) of the dried, pure compound is weighed into a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (~1000°C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Halogens are trapped by specific absorbents.
-
Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element based on the detected gas amounts and the initial sample weight.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography is the gold standard for structure elucidation. It provides an unambiguous three-dimensional map of the atomic positions in the crystal lattice, confirming the molecular structure, bond lengths, bond angles, and stereochemistry. While specific crystal structure data for this compound is not as readily available as for its 3-bromo isomer, this method remains the definitive proof of structure.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated. A detector collects the diffraction pattern (intensities and positions of thousands of reflections).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final, precise atomic coordinates.
Conclusion
The collective evidence obtained from a systematic application of analytical techniques provides an unequivocal confirmation of the structure of this compound. Mass spectrometry confirms the molecular weight and elemental composition (C₆H₄BrNO₂). Infrared spectroscopy identifies the key carboxylic acid and aryl bromide functional groups. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of the carbon-hydrogen framework. Finally, elemental analysis validates the empirical formula, and single-crystal X-ray crystallography can provide the ultimate proof of the three-dimensional structure. This comprehensive approach ensures the identity and purity of this compound, a critical requirement for its application in research and development.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-溴吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound, 97% [labchem.co.za]
- 7. 3-Bromoisonicotinic acid | 13959-02-9 [chemicalbook.com]
- 8. 3-Bromoisonicotinic acid | 13959-02-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2-Bromoisonicotinic Acid: A Key Building Block in Pharmaceutical and Agrochemical Research
This technical guide provides a comprehensive overview of 2-Bromoisonicotinic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Core Molecular and Physical Properties
This compound is a substituted pyridine (B92270) carboxylic acid. Its unique structure, featuring both a bromine atom and a carboxylic acid group on the pyridine ring, makes it a versatile reagent in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C6H4BrNO2 | [2][3] |
| Molecular Weight | 202.01 g/mol | [2][3] |
| IUPAC Name | 2-bromopyridine-4-carboxylic acid | [2] |
| CAS Number | 66572-56-3 | [2] |
| Canonical SMILES | C1=CN=C(C=C1C(=O)O)Br | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 229-231 °C | [4] |
| Boiling Point | 447.2±30.0 °C (Predicted) | [4] |
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity allows for the introduction of the isonicotinic acid moiety into larger structures and for further chemical modifications.
Pharmaceutical Synthesis
The compound is a valuable intermediate in the creation of various pharmaceutical agents. It is particularly noted for its role in the development of treatments for neurological disorders and in cancer therapy. The pyridine carboxylic acid structure is a known pharmacophore, and the bromine atom at the 2-position allows for diverse chemical reactions, such as coupling and substitution, to generate novel biologically active molecules.
Agrochemical Development
In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. Its incorporation into these products can enhance their chemical stability and bioactivity, leading to more effective crop protection agents.[5]
Logical Workflow in Drug Discovery
The use of this compound as a building block in fragment-based drug discovery (FBDD) follows a logical progression from initial fragment screening to the development of lead compounds.
Caption: A logical workflow demonstrating the role of this compound in a fragment-based drug discovery program.
Experimental Protocols: A Representative Synthetic Application
While specific experimental protocols are highly dependent on the target molecule, a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of building block, is provided below. This protocol is illustrative and may require optimization for specific substrates.
Objective: To couple this compound with an arylboronic acid to form a 2-arylisonicotinic acid derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., a mixture of dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas.
-
Add the solvent and the palladium catalyst to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 2-arylisonicotinic acid.
Synthetic Pathway Diagram
The following diagram illustrates a typical synthetic transformation involving this compound.
Caption: A simplified reaction diagram of a Suzuki-Miyaura cross-coupling using this compound.
References
Spectroscopic Profile of 2-Bromoisonicotinic Acid: A Technical Guide
Introduction
2-Bromoisonicotinic acid, also known as 2-bromopyridine-4-carboxylic acid, is a halogenated pyridine (B92270) derivative of interest to researchers in medicinal chemistry and drug development. Its structural features, including the pyridine ring, a carboxylic acid group, and a bromine substituent, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development activities.
This technical guide provides a summary of available and predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented, along with a workflow diagram for spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-bromopyridine-4-carboxylic acid | [1][2] |
| Synonyms | This compound | [1][2] |
| CAS Number | 66572-56-3 | [1][2] |
| Molecular Formula | C6H4BrNO2 | [1][2][3][4][5] |
| Molecular Weight | 202.01 g/mol | [1][2][5] |
| Melting Point | 217-220 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, three protons are attached to the pyridine ring, and their chemical shifts and coupling patterns are indicative of their electronic environment.
¹H NMR (Proton NMR) Data (Predicted)
While a publicly available experimental spectrum is not readily accessible, the expected ¹H NMR spectrum can be predicted based on the structure and data from similar compounds. The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effects of the carboxylic acid group and the bromine atom will influence their precise chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d (doublet) | ~5 Hz |
| H-5 | 7.6 - 7.8 | dd (doublet of doublets) | ~5 Hz, ~1.5 Hz |
| H-6 | 8.5 - 8.7 | d (doublet) | ~1.5 Hz |
| COOH | > 10 | br s (broad singlet) | - |
Note: These are predicted values and may differ from experimental data. The proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.
¹³C NMR (Carbon-13 NMR) Data (Predicted)
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 148 - 152 |
| C-3 | 125 - 128 |
| C-4 | 140 - 143 |
| C-5 | 122 - 125 |
| C-6 | 150 - 153 |
| COOH | 165 - 170 |
Note: These are predicted values and may differ from experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic pyridine ring.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |
| ~1700 | C=O | Stretching (Carboxylic acid) |
| 1600-1450 | C=C, C=N | Ring Stretching (Pyridine) |
| ~1300 | C-O | Stretching (Carboxylic acid) |
| ~900 | O-H | Bending (Carboxylic acid) |
| Below 800 | C-Br | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Mass Spectrum Data
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
| m/z | Ion | Notes |
| 201/203 | [M]⁺ | Molecular ion peak, showing the characteristic M and M+2 pattern for bromine. |
| 184/186 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 156/158 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment after loss of Br and COOH. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base to aid dissolution) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a high degree of homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled experiment to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the ATR crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.
-
The probe is heated to volatilize the sample into the ion source.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The signal is amplified and recorded by the data system.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the characteristic M+2 peak for bromine.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between structure and spectroscopic data.
References
- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 2. This compound | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. indiamart.com [indiamart.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Solubility of 2-Bromoisonicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromoisonicotinic acid in organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this guide presents valuable quantitative data for a closely related structural isomer, 5-bromo-2-pyridinecarboxylic acid, to offer significant insights into its expected solubility behavior. Furthermore, detailed experimental protocols for determining the solubility of these compounds are provided to facilitate further research and application in drug development and other scientific endeavors.
Introduction to this compound
This compound, also known as 2-bromo-4-pyridinecarboxylic acid, is a substituted pyridine (B92270) derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a carboxylic acid group and a bromine atom on the pyridine ring, makes it a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification, and formulation development.
Quantitative Solubility Data of a Structural Isomer: 5-Bromo-2-pyridinecarboxylic Acid
Table 1: Mole Fraction Solubility (x) of 5-Bromo-2-pyridinecarboxylic Acid in Various Organic Solvents at Different Temperatures (K)[1][2]
| Temperature (K) | Methanol | Ethyl Alcohol | n-Propanol | Isopropanol | n-Butanol |
| 278.15 | 0.0193 | 0.0151 | 0.0123 | 0.0101 | 0.0092 |
| 283.15 | 0.0225 | 0.0178 | 0.0146 | 0.0121 | 0.0110 |
| 288.15 | 0.0262 | 0.0209 | 0.0173 | 0.0144 | 0.0131 |
| 293.15 | 0.0305 | 0.0246 | 0.0205 | 0.0171 | 0.0156 |
| 298.15 | 0.0354 | 0.0289 | 0.0242 | 0.0202 | 0.0185 |
| 303.15 | 0.0411 | 0.0339 | 0.0286 | 0.0239 | 0.0218 |
| 308.15 | 0.0476 | 0.0396 | 0.0336 | 0.0282 | 0.0258 |
| 313.15 | 0.0550 | 0.0462 | 0.0394 | 0.0331 | 0.0304 |
| 318.15 | 0.0634 | 0.0538 | 0.0461 | 0.0388 | 0.0357 |
| 323.15 | 0.0729 | 0.0624 | 0.0537 | 0.0454 | 0.0419 |
| Temperature (K) | Acetonitrile | Methyl Acetate | Ethyl Acetate | Tetrahydrofuran | 1,4-Dioxane |
| 278.15 | 0.0078 | 0.0115 | 0.0109 | 0.0432 | - |
| 283.15 | 0.0092 | 0.0137 | 0.0129 | 0.0510 | - |
| 288.15 | 0.0109 | 0.0163 | 0.0153 | 0.0601 | 0.0287 |
| 293.15 | 0.0128 | 0.0193 | 0.0181 | 0.0707 | 0.0336 |
| 298.15 | 0.0151 | 0.0228 | 0.0214 | 0.0830 | 0.0394 |
| 303.15 | 0.0178 | 0.0269 | 0.0253 | 0.0973 | 0.0461 |
| 308.15 | 0.0209 | 0.0318 | 0.0298 | 0.1138 | 0.0539 |
| 313.15 | 0.0245 | 0.0375 | 0.0351 | 0.1328 | 0.0630 |
| 318.15 | 0.0287 | 0.0441 | 0.0413 | 0.1546 | 0.0735 |
| 323.15 | 0.0336 | 0.0518 | 0.0485 | 0.1797 | 0.0857 |
Note: Solubility in 1,4-Dioxane was measured from 288.15 K due to its freezing point.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of this compound in organic solvents, based on the static equilibrium method combined with HPLC analysis, a widely accepted and accurate technique.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The attainment of equilibrium should be verified by measuring the concentration at different time points until it remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the solution to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.
-
-
Gravimetric Analysis (for mole fraction calculation):
-
Determine the mass of the collected filtered solution.
-
Evaporate the solvent from the volumetric flask under vacuum or in a fume hood.
-
Once the solvent is completely evaporated, weigh the flask containing the dried solute.
-
The mass of the solute and the solvent can then be used to calculate the mole fraction solubility.
-
-
HPLC Analysis (for concentration determination):
-
Dilute the filtered saturated solution with a known volume of the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing the peak area with a pre-established calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
-
Data Analysis:
-
Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
-
The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the λh model to further understand the dissolution thermodynamics.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the field. The provided data on a structural isomer offers valuable insights, and the detailed experimental protocol enables the precise determination of its solubility in various organic solvents, which is essential for its effective utilization in scientific research and development.
References
An In-depth Technical Guide on the Hazards and Safety of 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and hazard information for 2-Bromoisonicotinic acid (CAS No. 66572-56-3), a key building block in pharmaceutical and agrochemical synthesis.[1] Due to its irritant properties and potential for harm if not handled correctly, a thorough understanding of its hazard profile and adherence to strict safety protocols are imperative for all personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound.
| Property | Value | Reference |
| Molecular Formula | C6H4BrNO2 | [2][3] |
| Molecular Weight | 202.01 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 229-231 °C | [2] |
| Boiling Point (Predicted) | 447.2 ± 30.0 °C | [2] |
| Flash Point (Predicted) | 224.3 °C | [2] |
| Density (Predicted) | 1.813 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.98 ± 0.10 | [2] |
| log Pow | 1.299 | [4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.
GHS Classification Summary
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Hazard Pictogram:
Signal Word: Warning[3][4][6][7]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[3][4][5][6] Key preventative measures include washing hands thoroughly after handling, wearing protective gloves, clothing, and eye/face protection, and using only in a well-ventilated area.[4][5]
Toxicological Information
Summary of Known Toxicological Effects:
| Effect | Description |
| Skin Irritation | Causes skin irritation.[3][4][5][6][7] |
| Eye Irritation | Causes serious eye irritation.[3][4][5][6][7] |
| Respiratory Irritation | May cause respiratory irritation.[3][5] |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No information available.[4][5] |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the lack of specific experimental protocols for this compound, the following section outlines a generalized, best-practice workflow for handling this compound in a laboratory setting, based on information from its Safety Data Sheets.
Workflow for Safe Handling of this compound
Caption: A generalized workflow for the safe handling of this compound.
Detailed Methodologies:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][5]
-
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]
-
Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[4][5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
-
Accidental Release Measures:
Reactivity and Stability
A clear understanding of the chemical's stability and reactivity is crucial to prevent hazardous reactions.
| Parameter | Information |
| Reactivity | None known, based on available information.[4] |
| Chemical Stability | Stable under normal conditions.[4] |
| Conditions to Avoid | Incompatible products, excess heat, and dust formation.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4][5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen bromide.[4][5] |
| Hazardous Polymerization | Does not occur.[4][5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Long-sleeved clothing is recommended.[4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
Logical Framework for Hazard Management
In the absence of specific signaling pathway data for this compound's toxicity, the following diagram illustrates the logical relationship for assessing and managing the risks associated with its use.
Caption: A logical framework for hazard assessment and control for this compound.
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Store away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
This guide is intended to provide a comprehensive overview of the known hazards and safety information for this compound. It is crucial for all users to consult the most recent Safety Data Sheet from their supplier before use and to be fully trained in the proper handling of hazardous chemicals.
References
The Genesis of a Key Building Block: A Technical Guide to 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisonicotinic acid, a halogenated derivative of the pyridine (B92270) carboxylic acid isonicotinic acid, has emerged as a crucial building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an invaluable scaffold for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound, alongside its applications in modern research.
I. Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in a single, seminal publication. Its discovery is more accurately viewed as an outcome of the broader advancements in the chemistry of pyridine and its derivatives throughout the late 19th and early 20th centuries. The functionalization of the pyridine ring, a notoriously challenging task due to its electron-deficient nature, was a significant focus of chemical research during this era.
Early methodologies for the halogenation of aromatic compounds, such as direct bromination, were often unselective for pyridines. However, the development of more sophisticated synthetic strategies provided plausible routes to this compound. Key historical synthetic reactions that likely enabled its eventual synthesis include:
-
The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate using a copper(I) halide catalyst.[1] The application of this reaction to 2-aminoisonicotinic acid would have provided a direct route to this compound.
-
Oxidative Halogenation: Methods for the oxidative bromination of aromatic and heteroaromatic compounds using reagents like hydrogen bromide in the presence of an oxidizing agent were also being explored.[2]
-
Halogenation of Pyridine N-Oxides: The activation of the pyridine ring towards electrophilic substitution via N-oxide formation became a valuable strategy. Halogenation of isonicotinic acid N-oxide could potentially yield the 2-bromo derivative.[3]
While a specific date of "discovery" is elusive, it is reasonable to surmise that this compound was first synthesized in the early to mid-20th century as chemists systematically explored the reactivity of functionalized pyridines.
II. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 229-232 °C |
| CAS Number | 66572-56-3 |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
| pKa | ~3.5 (estimated for the carboxylic acid) |
III. Key Experimental Protocols
Several synthetic routes to this compound have been developed. Below are detailed methodologies for two common approaches.
A. Synthesis via Sandmeyer Reaction of 2-Aminoisonicotinic Acid
This method represents a classical and reliable approach to introducing a bromine atom at the 2-position of the isonicotinic acid scaffold.
Experimental Protocol:
-
Diazotization: 2-Aminoisonicotinic acid (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (48%, ~5-10 eq). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (B80452) (1.1 eq) in a minimal amount of cold water is added dropwise to the suspension while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature until a clear solution of the diazonium salt is formed.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 eq) is dissolved in hydrobromic acid (48%). The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution at 0-5 °C. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, during which nitrogen gas evolution is observed.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or water.
B. Synthesis from 2-Chloroisoicotinic Acid via Halogen Exchange
This method is useful when the corresponding chloro-derivative is more readily available.
Experimental Protocol:
-
Reaction Setup: 2-Chloroisoicotinic acid (1.0 eq) is mixed with a source of bromide, such as sodium bromide (2-3 eq) or hydrobromic acid (excess), in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A copper(I) catalyst, such as copper(I) bromide or copper(I) iodide (0.1-0.2 eq), can be added to facilitate the exchange.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 120-160 °C, and stirred for several hours (4-24 h). The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The pH is adjusted to 3-4 with an acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.
IV. Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in drug discovery, primarily utilized in the synthesis of more complex molecules. Its utility stems from the presence of three key functional handles: the carboxylic acid, the bromine atom, and the pyridine nitrogen.
-
Carboxylic Acid: This group can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides, allowing for the facile introduction of diverse substituents.
-
Bromine Atom: The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyridine derivatives.
-
Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor and can be quaternized to introduce a positive charge, which can be important for biological activity.
Fragment-Based Drug Discovery (FBDD)
One of the most significant applications of this compound is in fragment-based drug discovery (FBDD).[4][5][6][7][8] In this approach, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then elaborated or linked together to generate more potent lead compounds. This compound, with its well-defined vector for chemical modification via its bromine atom, is an ideal fragment for this strategy.
The following diagram illustrates a typical experimental workflow in fragment-based drug discovery where a 2-bromo-substituted fragment is optimized.
As depicted in the workflow, a 2-bromo-substituted fragment identified as a "hit" can be structurally characterized in complex with its target protein. This structural information then guides the synthetic chemistry efforts, where the bromine atom is used as a point of diversification to explore the surrounding chemical space and improve binding affinity and other drug-like properties.
V. Signaling Pathways
While this compound itself is not a known direct modulator of specific signaling pathways, its derivatives have been investigated in various therapeutic areas. The pyridine carboxylic acid moiety is a common feature in many biologically active molecules. The specific signaling pathways targeted by compounds derived from this compound would be diverse and dependent on the overall structure of the final molecule. For instance, derivatives of nicotinic and isonicotinic acids have been explored for their potential roles in cardiovascular diseases and cancer.[9][10]
The logical relationship for the role of this compound in drug discovery can be visualized as follows:
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery - 2024 Archive [drugdiscoverychemistry.com]
- 7. drughunter.com [drughunter.com]
- 8. Decomposition of Small Molecules for Fragment-Based Drug Design [mdpi.com]
- 9. RU2617428C2 - 5-bromonicotinic acid derivatives with anti-arrhythmic activity - Google Patents [patents.google.com]
- 10. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
2-Bromoisonicotinic Acid: A Versatile Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisonicotinic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with a bromine atom at the 2-position and a carboxylic acid at the 4-position, offers two distinct and reactive sites for functionalization. This dual reactivity makes it an ideal starting material for the construction of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid group provides a site for modifications such as esterification, amidation, and other transformations. This guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol |
| CAS Number | 66572-56-3 |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 238-242 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO |
| Purity | Typically >98% |
Safety Information: this compound should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Reactivity and Applications in Cross-Coupling Reactions
The synthetic utility of this compound is largely defined by its reactivity in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the C-Br bond, makes it an excellent substrate for a variety of transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of 2-arylisonicotinic acids. These products are valuable intermediates in the development of pharmaceuticals and functional materials.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
The Unfolding Therapeutic Potential of 2-Bromoisonicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisonicotinic acid, a halogenated pyridine (B92270) carboxylic acid, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, including a reactive bromine atom and a carboxylic acid moiety, allow for diverse chemical modifications, leading to a wide array of derivatives with promising biological activities. This technical guide provides an in-depth overview of the current understanding of the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, supported by available quantitative data, detailed experimental protocols, and an exploration of relevant signaling pathways. While research on this specific class of compounds is emerging, this guide consolidates existing knowledge on closely related analogs to inform future drug discovery and development efforts.
Anticancer Activity
While specific quantitative anticancer data for derivatives of this compound are limited in the public domain, studies on structurally related brominated and nicotinic acid-based compounds suggest a promising potential for antiproliferative effects. The general approach to evaluating anticancer activity involves in vitro cytotoxicity assays against various cancer cell lines.
Quantitative Anticancer Data (Analogous Compounds)
The following table summarizes the cytotoxic activity of various heterocyclic compounds structurally related to this compound derivatives, providing a comparative basis for future studies.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinamide Derivatives | Compound 5c | MDA-MB-231 (Breast) | Moderate Activity | [1] |
| Compound 7a | MDA-MB-231 (Breast) | Moderate Activity | [1] | |
| Ruthenium(II) Complexes with Isonicotinic Acid Ligand | Complex 1 | A431 (Epidermoid Carcinoma) | Moderate to High | [2] |
| Complex 1 | MDA-MB 231 (Breast) | Moderate to High | [2] | |
| Bipyraloxifene (from this compound) | Bipyraloxifene | MDA-MB-231 (Breast) | 1.6 ± 0.14 | [3] |
Note: The data presented above is for analogous compounds and not direct derivatives of this compound, unless specified. This highlights the need for further research to determine the specific anticancer potency of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Experimental Workflow
Potential Signaling Pathways in Anticancer Activity
The anticancer activity of many heterocyclic compounds, including those related to nicotinic acid, often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.[4] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[4] Derivatives of nicotinic acid may exert their anticancer effects by inhibiting the activation of NF-κB.[5]
Apoptotic Pathway: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[6] Some anticancer agents act by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, thereby inducing apoptosis in cancer cells.
Potential Modulation of the Intrinsic Apoptotic Pathway
Antimicrobial Activity
Derivatives of this compound have shown potential as antimicrobial agents. A recent study investigated the antibacterial activity of butyl 2-bromoisonicotinate and its arylated derivatives against clinically relevant bacterial strains.[7]
Quantitative Antimicrobial Data
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Butyl 2-bromoisonicotinate (3) | ESBL-producing E. coli ST405 | 0.78 | [7] |
| MRSA | 0.78 | [7] | |
| Derivative 5a | ESBL-producing E. coli ST405 | 3.12 | [7] |
| MRSA | 1.56 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Standard antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Broth Microdilution for MIC Determination
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be inferred from studies on related nicotinic acid and brominated heterocyclic compounds, which have shown inhibitory effects on key inflammatory mediators.[5] A common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data (Analogous Compounds)
The following table presents COX inhibition data for compounds structurally related to this compound derivatives.
| Compound Class | Derivative/Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indole Derivative | Compound 29 | COX-2 | 0.006 | 351 | |
| Indole Derivative | Compound 30 | COX-2 | 0.099 | 440 | |
| Pyrazole Derivative | Compound 9 | COX-2 | 0.26 | 192.3 |
Note: This data is for analogous compounds and highlights the potential for selective COX-2 inhibition, a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds (this compound derivatives)
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control, standard, and test groups (different doses of the compound).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vivo Anti-inflammatory Screening Workflow
Potential Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of various compounds are often mediated by their ability to suppress the production of pro-inflammatory cytokines and enzymes, frequently through the inhibition of the NF-κB signaling pathway.
Inhibition of the NF-κB Inflammatory Pathway
Synthesis of this compound Derivatives
The versatile this compound scaffold can be readily derivatized at both the carboxylic acid group and the bromine-substituted carbon.
Amide and Hydrazide Synthesis
The carboxylic acid moiety can be converted to amides and hydrazides through standard coupling reactions, often involving activation of the carboxylic acid.
General Procedure for Amide Synthesis:
-
Activate this compound with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or EDC/HOBt in an appropriate solvent (e.g., DMF, CH₂Cl₂).
-
Add the desired amine to the activated acid.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Purify the resulting amide by extraction and/or column chromatography.
General Procedure for Hydrazide Synthesis:
-
Esterify this compound to its methyl or ethyl ester.
-
React the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux.
-
Cool the reaction mixture to obtain the hydrazide precipitate, which can be purified by recrystallization.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[7]
General Procedure for Suzuki-Miyaura Coupling:
-
Combine the this compound derivative (e.g., an ester), a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Synthetic Pathways for this compound Derivatives
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for diverse therapeutic applications. The available data on analogous structures strongly suggest that these derivatives are worthy of further investigation as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of this compound amides, esters, hydrazides, and arylated derivatives. Comprehensive screening against a panel of cancer cell lines, pathogenic microbes, and in relevant inflammatory models is crucial to identify lead compounds. Subsequent mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways modulated by the most active derivatives, ultimately paving the way for their potential development as novel therapeutic agents.
References
- 1. US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2010125402A1 - Imidazole derivatives and their use as modulators of cyclin dependent kinases - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Bromoisonicotinic Acid from 2-Bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step synthesis of 2-bromoisonicotinic acid, a valuable building block in medicinal chemistry and drug development, starting from 2-bromopyridine (B144113). The synthesis proceeds through the formation of the key intermediate, 2-bromo-4-methylpyridine (B133514).
I. Synthetic Strategy Overview
The synthesis of this compound from 2-bromopyridine is typically achieved in a two-step process. The initial step involves the introduction of a methyl group at the 4-position of the 2-bromopyridine ring to form 2-bromo-4-methylpyridine. This intermediate is then oxidized to yield the final product, this compound.
Two primary methods for the methylation of 2-bromopyridine are presented: Directed Ortho-Metalation followed by methylation, and Palladium-Catalyzed Cross-Coupling . The subsequent oxidation of the methyl group is accomplished using a strong oxidizing agent, such as potassium permanganate.
Caption: Overall synthetic workflow.
II. Step 1: Synthesis of 2-Bromo-4-methylpyridine
This section details two effective protocols for the synthesis of 2-bromo-4-methylpyridine from 2-bromopyridine.
Method 1: Directed Ortho-Metalation followed by Methylation
This method involves the regioselective deprotonation (lithiation) of 2-bromopyridine at the 4-position, facilitated by a strong lithium amide base, followed by quenching with an electrophilic methyl source.
Experimental Protocol:
| Parameter | Value |
| Reactants | |
| 2-Bromopyridine | 1.0 eq |
| 2,2,6,6-Tetramethylpiperidine (B32323) | 1.1 eq |
| n-Butyllithium (in hexanes) | 1.1 eq |
| Methyl iodide | 1.5 eq |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 2-3 hours |
| Work-up | Aqueous ammonium (B1175870) chloride quench, extraction |
| Purification | Column chromatography |
| Expected Yield | 60-70% |
Detailed Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,2,6,6-tetramethylpiperidine (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -20 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below 0 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -20 °C.
-
Cool the solution to -78 °C.
-
Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithiation.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-4-methylpyridine.
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[3][4] The synthesis of functionalized pyridine (B92270) derivatives is of significant interest in drug discovery, as the pyridine scaffold is a common motif in many biologically active compounds.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromoisonicotinic acid with various arylboronic acids. It should be noted that the presence of the carboxylic acid functionality on the pyridine ring can present challenges, potentially requiring protection-group strategies to achieve optimal yields. The following protocols and data are based on established methodologies for similar substrates, including the protected benzyl (B1604629) ester of this compound.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organohalide (in this case, this compound) with an organoboron compound (an arylboronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[1][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of 2-bromo-4-pyridinecarboxylic acid derivatives with various boronic acids. It is important to note that yields can vary significantly based on the specific substrates, catalyst system, and reaction conditions employed. For substrates with a free carboxylic acid, yields may be lower, and protection as an ester (e.g., benzyl ester) is often recommended.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 16 | 70-85 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | 75-90 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 24 | 60-75 |
| Naphthalen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 18 | ~80 |
| (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~70 |
| (4-(Methoxycarbonyl)phenyl)boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, DME)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction Execution:
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate is present, filter the mixture through a pad of celite, washing with a suitable solvent (e.g., ethyl acetate).
-
If the product is in solution, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired 2-arylisonicotinic acid.
Protocol for Esterification of this compound (Recommended)
To potentially improve yields and simplify purification, protection of the carboxylic acid as a benzyl ester is recommended.
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Reaction flask and magnetic stirrer
Procedure:
-
Dissolve this compound in DMF in a reaction flask.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzyl 2-bromoisonicotinate by column chromatography. The purified ester can then be used in the general Suzuki-Miyaura coupling protocol described above.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-arylisonicotinic acids via a Suzuki-Miyaura coupling reaction, including the optional but recommended esterification step.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust method for the synthesis of 2-arylisonicotinic acids, which are valuable building blocks in medicinal chemistry. While the direct coupling of this compound is feasible, challenges associated with the free carboxylic acid may impact reaction efficiency. Protection of the carboxylic acid as an ester is a recommended strategy to potentially enhance yields and simplify product isolation. The provided protocols offer a starting point for the development of specific reaction conditions tailored to the desired substrates. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the final products.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. revues.imist.ma [revues.imist.ma]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction with 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[1] This reaction has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction involves the palladium-catalyzed coupling of aryl, vinyl, or benzyl (B1604629) halides with alkenes to create substituted alkenes.[4] This application note provides a detailed protocol for the Heck reaction of 2-bromoisonicotinic acid, a key intermediate in the development of various pharmaceutical compounds.[3][5] The presence of the electron-withdrawing pyridine (B92270) ring and the carboxylic acid functionality in this compound presents unique considerations for optimizing the reaction conditions.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound) to form a Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
Syn-β-Hydride Elimination: A proton is eliminated from the alkyl-palladium intermediate to form the final substituted alkene product and a hydrido-palladium complex.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex, allowing the catalytic cycle to continue.[1]
Key Reaction Parameters and Optimization
Several factors can influence the outcome of the Heck reaction with this compound. Careful optimization of these parameters is crucial for achieving high yields and selectivity.
| Parameter | General Considerations | Recommendations for this compound |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, and Pd/C are common choices. The choice of catalyst can significantly impact reaction efficiency. | Pd(OAc)₂ is a robust and commonly used catalyst for Heck reactions of bromopyridines.[6] |
| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tol)₃) are often used to stabilize the palladium catalyst and improve its reactivity. N-heterocyclic carbenes (NHCs) can also be effective. | For electron-deficient substrates, phosphine-free conditions can sometimes be effective. However, the use of a ligand like PPh₃ or a more specialized ligand may be necessary to improve yield and catalyst stability. |
| Base | An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the Pd(0) catalyst. Common bases include K₂CO₃, NaOAc, and Et₃N. | An inorganic base such as K₂CO₃ or Cs₂CO₃ is recommended to deprotonate the carboxylic acid and facilitate the reaction. Organic bases like Et₃N can also be used. |
| Solvent | High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure the solubility of the reactants and to allow for higher reaction temperatures. | DMF or DMAc are suitable solvents for this reaction. |
| Temperature | The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. | A starting temperature in the range of 100-140 °C is recommended. The optimal temperature should be determined experimentally. |
| Alkene Substrate | A variety of alkenes, such as styrenes and acrylates, can be used. The electronic properties of the alkene can influence the reaction rate and regioselectivity. | Styrene (B11656) and its derivatives, as well as various acrylates, are expected to couple efficiently with this compound. |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with Styrene
This protocol provides a starting point for the palladium-catalyzed Heck reaction between this compound and styrene. Optimization may be required for specific substrates and scales.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) (optional, but recommended)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add styrene (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(2-phenylethenyl)isonicotinic acid.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. 2-Bromopyridine-4-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromoisonicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisonicotinic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features—a pyridine (B92270) ring substituted with both a carboxylic acid and a bromine atom—provide two reactive handles for diverse chemical transformations. This allows for the strategic introduction of various functionalities, making it a valuable scaffold in the design and synthesis of novel therapeutic agents. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and detailed protocols for its use in key synthetic transformations.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its pyridine nitrogen can act as a hydrogen bond acceptor, while the bromine atom and carboxylic acid group offer sites for modification, enabling the exploration of structure-activity relationships (SAR).
One of the most notable applications of this compound is in the synthesis of targeted cancer therapies, particularly inhibitors of the BRAF kinase. The BRAF V600E mutation is a key driver in a significant percentage of melanomas and other cancers. The development of inhibitors targeting this mutant kinase has been a major advancement in oncology.
Fragment-Based Drug Discovery (FBDD)
The this compound scaffold can be considered a valuable fragment in FBDD. Its relatively low molecular weight and presence of key pharmacophoric features make it an excellent starting point for building more complex and potent drug candidates.
Synthesis of BRAF V600E Inhibitors
This compound is a key precursor for the synthesis of potent BRAF V600E inhibitors, such as Dabrafenib. The synthetic strategy typically involves a series of key reactions to build the complex molecular architecture required for potent and selective inhibition.
A plausible synthetic pathway originating from a derivative of this compound to a key intermediate for Dabrafenib is outlined below. This involves an initial amide coupling followed by a Suzuki coupling reaction to introduce the necessary aryl groups.
Signaling Pathway of BRAF V600E in Melanoma
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF protein, resulting in uncontrolled cell growth and tumor progression. Dabrafenib and similar inhibitors are designed to specifically target this mutated BRAF, thereby inhibiting the downstream signaling cascade.
Quantitative Data
| Compound Class | Target | IC50 (nM) | Reference |
| Pyrimidine-sulfonamide hybrids | BRAF V600E | Varies (Potent inhibitors in the low nM range) | [1] |
| Dabrafenib | BRAF V600E | 0.8 | [1] |
Experimental Protocols
The following are detailed protocols for key reactions involving this compound.
Protocol 1: Amide Coupling of this compound with tert-Butylamine (B42293)
Objective: To synthesize N-(tert-butyl)-2-bromoisonicotinamide, a key intermediate.
Materials:
-
This compound
-
tert-Butylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-(tert-butyl)-2-bromoisonicotinamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(tert-butyl)-2-bromoisonicotinamide
Objective: To couple the bromo-intermediate with an arylboronic acid to introduce further complexity.
Materials:
-
N-(tert-butyl)-2-bromoisonicotinamide (from Protocol 1)
-
Arylboronic acid (e.g., (2-fluoro-3-sulfamoylphenyl)boronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Aqueous sodium carbonate solution
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve N-(tert-butyl)-2-bromoisonicotinamide (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Add the 2M aqueous sodium carbonate solution (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, exemplified by the conceptual pathway to Dabrafenib intermediates, highlights its importance in the development of modern therapeutics. The provided protocols for amide coupling and Suzuki-Miyaura reactions offer a practical guide for researchers to utilize this scaffold in their drug discovery efforts. Further exploration of the chemical space accessible from this compound is likely to yield novel compounds with significant therapeutic potential.
References
Application of 2-Bromoisonicotinic Acid in Materials Science: A Review of Current Research
Introduction
2-Bromoisonicotinic acid, a heterocyclic carboxylic acid, is recognized as a versatile building block in organic synthesis, primarily in the development of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, featuring both a carboxylic acid group and a bromine-substituted pyridine (B92270) ring, allows for a range of chemical modifications, making it a molecule of interest for materials science. However, a comprehensive review of currently available research indicates that its application in this field is not as extensively documented as in medicinal chemistry. While its structural analogs, brominated and pyridine-based carboxylic acids, are utilized in the synthesis of advanced materials like polymers and coatings, specific examples and detailed protocols for this compound remain limited in publicly accessible literature.[1][2]
This document aims to provide an overview of the potential applications of this compound in materials science based on the general understanding of related compounds and to outline prospective research directions.
Potential Applications in Materials Science
The unique chemical structure of this compound suggests its potential utility in several areas of materials science, including the synthesis of metal-organic frameworks (MOFs), functional polymers, and organic electronic materials.
1. Metal-Organic Frameworks (MOFs)
MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. The carboxylic acid group of this compound can coordinate with metal centers, while the bromo- and pyridine-functionalities offer opportunities for post-synthetic modification or direct influence on the framework's properties.
-
Potential Advantages of this compound as a Linker:
-
Functionalization: The bromine atom can serve as a reactive site for post-synthetic modifications, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications such as gas storage, catalysis, or sensing.
-
Luminescence: Pyridine-containing ligands are known to contribute to the luminescent properties of MOFs. The electronic structure of the bromo-pyridine ring could potentially lead to interesting photophysical behaviors.
-
Structural Diversity: The presence of the bromine atom can influence the coordination geometry and the resulting network topology of the MOF.
-
2. Functional Polymers
This compound can be used as a monomer or a functionalizing agent in polymer synthesis. The carboxylic acid group can be converted to other reactive functional groups, such as esters or amides, to facilitate polymerization.
-
Prospective Polymer Architectures:
-
Conductive Polymers: Pyridine-containing polymers can exhibit electrical conductivity. The incorporation of this compound could influence the electronic properties of the resulting polymer.
-
High-Performance Polymers: The rigid aromatic structure of the pyridine ring can enhance the thermal stability and mechanical strength of polymers.
-
Stimuli-Responsive Materials: The pyridine nitrogen can be protonated or coordinated to metal ions, potentially leading to polymers that respond to changes in pH or the presence of metal ions.
-
3. Organic Electronic Materials
Organic molecules with extended π-systems and heteroatoms are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Potential Roles in Organic Electronics:
-
Building Block for π-Conjugated Systems: this compound can be used as a starting material for the synthesis of larger, more complex organic molecules with desirable electronic and photophysical properties.
-
Surface Modification: The carboxylic acid group allows for the anchoring of the molecule onto surfaces, which can be useful for modifying the work function of electrodes or creating self-assembled monolayers.
-
Future Research Directions
The exploration of this compound in materials science is still in its early stages. Future research could focus on the following areas:
-
Systematic Synthesis and Characterization of MOFs: A systematic investigation into the coordination chemistry of this compound with various metal ions would be crucial to understand its behavior as a linker and to synthesize novel MOFs with tailored properties.
-
Polymerization and Copolymerization Studies: The development of synthetic routes to incorporate this compound into different polymer architectures and a thorough characterization of the resulting materials are needed to assess their potential in various applications.
-
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the electronic, optical, and coordination properties of materials incorporating this compound, guiding experimental efforts.
-
Exploration of Derivatives: Synthesizing and investigating the material properties of derivatives of this compound, where the bromine atom is replaced by other functional groups, could open up new avenues for materials design.
Conclusion
While this compound is a well-established building block in medicinal chemistry, its potential in materials science remains largely untapped. Based on the known properties of similar compounds, it holds promise for the development of functional materials such as metal-organic frameworks, polymers, and organic electronic materials. Further dedicated research is necessary to fully explore and realize the potential of this versatile molecule in the field of materials science. At present, the lack of specific, detailed experimental data in the public domain prevents the formulation of comprehensive application notes and protocols.
References
Application Notes and Protocols for the Esterification of 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the esterification of 2-bromoisonicotinic acid, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The primary method detailed is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction.
Data Presentation
The following table summarizes the quantitative data for a typical methyl esterification of this compound.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Methanol (B129727) |
| Catalyst | Concentrated Sulfuric Acid (98%) |
| Reactant Quantity | 10 g (49.50 mmol) |
| Reagent Volume | 100 mL |
| Catalyst Volume | 5 mL |
| Reaction Temperature | 70 °C |
| Reaction Time | Overnight |
| Product | Methyl 2-bromoisonicotinate |
| Yield | 94% |
Experimental Protocols
Fischer Esterification of this compound to Methyl 2-Bromoisonicotinate
This protocol describes the synthesis of methyl 2-bromoisonicotinate via an acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round bottom flask, add this compound (10 g, 49.50 mmol).
-
Reagent Addition: Add 100 mL of methanol to the flask, followed by the slow and careful addition of 5 mL of concentrated sulfuric acid while stirring.
-
Reaction: Heat the reaction mixture to 70 °C and allow it to stir overnight under reflux.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 200 mL of ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash it three times with 150 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
Visualizations
Reaction Signaling Pathway
The following diagram illustrates the chemical transformation in the esterification of this compound.
Caption: Chemical reaction for the esterification of this compound.
Experimental Workflow
This diagram outlines the step-by-step workflow for the synthesis of methyl 2-bromoisonicotinate.
Caption: Step-by-step workflow for the synthesis of methyl 2-bromoisonicotinate.
References
Application Notes and Protocols: Directed Ortho-Metalation of 2-Bromopyridine for the Synthesis of 2-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-bromonicotinic acid via the directed ortho-metalation of 2-bromopyridine (B144113). This method offers a regioselective approach to functionalize the pyridine (B92270) ring at the C3 position, a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules. The protocol outlines the use of lithium diisopropylamide (LDA) as a strong, non-nucleophilic base to generate the 2-bromo-3-lithiopyridine intermediate, which is subsequently carboxylated using carbon dioxide.
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] The reaction relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. Halogen atoms, such as bromine, can serve as effective DMGs in certain substrates, including pyridines.
The synthesis of 2-bromonicotinic acid is a key transformation, as this molecule serves as a versatile building block in medicinal chemistry. The bromine and carboxylic acid functionalities allow for a wide range of subsequent cross-coupling and derivatization reactions. This application note presents a reliable and reproducible protocol for this synthesis, including reaction setup, execution, work-up, and purification, as well as expected yields and characterization data.
Reaction Scheme
Caption: Synthesis of 2-bromonicotinic acid from 2-bromopyridine.
Experimental Protocol
This protocol is based on established procedures for the directed ortho-metalation of halopyridines.[2][3]
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Part 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine to the cold THF.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution of diisopropylamine in THF at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA. The solution should be a clear, pale yellow.
Part 2: Directed Ortho-Metalation and Carboxylation
-
In a separate oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-bromopyridine in anhydrous THF.
-
Cool this solution to -78 °C in a dry ice/acetone bath.
-
Slowly transfer the freshly prepared LDA solution from Part 1 into the solution of 2-bromopyridine at -78 °C via a cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 2-bromo-3-lithiopyridine intermediate will occur.
-
While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in small portions. The reaction is exothermic, so add the dry ice slowly to control the temperature.
-
Allow the reaction mixture to warm slowly to room temperature overnight with stirring.
Part 3: Work-up and Purification
-
Once the reaction has reached room temperature, quench the reaction by cautiously adding water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate of 2-bromonicotinic acid should form.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 2-bromonicotinic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 2-bromonicotinic acid as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value | Reference |
| Starting Material | 2-Bromopyridine | - |
| Base | Lithium Diisopropylamide (LDA) | [2][3] |
| Solvent | Tetrahydrofuran (THF) | [2][3] |
| Temperature | -78 °C | [2][3] |
| Electrophile | Carbon Dioxide (Dry Ice) | - |
| Typical Yield | 60-80% | [3] |
| Product | 2-Bromonicotinic Acid | - |
| Melting Point | 200-203 °C | [4] |
Table 2: Spectroscopic Data for 2-Bromonicotinic Acid
| Technique | Data |
| ¹H NMR | Expected signals for three aromatic protons. |
| ¹³C NMR | Expected signals for the six carbon atoms. |
| IR (cm⁻¹) | Characteristic peaks for O-H (acid), C=O (acid), and C-Br bonds. |
| Mass Spec. | Molecular Ion Peak (M⁺) corresponding to C₆H₄BrNO₂. |
Note: Specific peak assignments for NMR and IR are dependent on the solvent and instrument used. Researchers should acquire and interpret their own data for confirmation.
Logical Workflow
Caption: Experimental workflow for the synthesis of 2-bromonicotinic acid.
Troubleshooting
-
Low or no yield: This could be due to moisture in the reaction. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. The n-BuLi solution should be titrated to determine its exact concentration.
-
Formation of side products: If the temperature is not kept sufficiently low, side reactions such as halogen-metal exchange or decomposition of the organolithium intermediate may occur.
-
Difficulty in precipitation: If the product does not precipitate upon acidification, the aqueous layer may need to be further concentrated before extraction.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dry ice can cause severe burns upon contact with skin. Handle with appropriate insulating gloves.
-
Quenching of the reaction and acidification are exothermic and should be performed with caution.
By following this detailed protocol, researchers can reliably synthesize 2-bromonicotinic acid, a valuable building block for further chemical exploration and drug discovery efforts.
References
Application Notes and Protocols: 2-Bromoisonicotinic Acid as a Ligand in Coordination Chemistry
Introduction
2-Bromoisonicotinic acid (2-Br-4-PyCA) is a derivative of isonicotinic acid, featuring a bromine atom at the 2-position of the pyridine (B92270) ring.[1][2][3] While the coordination chemistry of pyridine carboxylic acids is a rich and well-documented field, a comprehensive review of available scientific literature reveals a notable scarcity of studies specifically detailing the use of this compound as a primary ligand in the synthesis and characterization of coordination complexes.
Therefore, these application notes will leverage the extensive knowledge available for the parent compound, isonicotinic acid (pyridine-4-carboxylic acid), to provide a foundational understanding and predictive framework for the coordination behavior of this compound. The protocols and data presented herein are based on established methodologies for analogous pyridine carboxylic acid ligands and are intended to serve as a starting point for researchers and professionals in drug development and materials science. The presence of the bromo-substituent is expected to introduce significant electronic and steric effects, which will be discussed in the context of the presented information.
Overview of Isonicotinic Acid Coordination Chemistry
Isonicotinic acid and its derivatives are versatile ligands in coordination chemistry. They can coordinate to metal centers in various modes, primarily through the pyridine nitrogen and the carboxylate oxygen atoms. This versatility allows for the formation of a wide array of coordination compounds, from discrete mononuclear complexes to multidimensional coordination polymers. The resulting metal-organic frameworks (MOFs) and complexes have shown potential in catalysis, gas storage, and as bioactive molecules.
Potential Coordination Modes of this compound:
The this compound ligand is expected to coordinate to metal centers primarily in a monodentate or bidentate fashion, similar to isonicotinic acid. The bromine substituent may influence the coordination geometry and the stability of the resulting complex through steric hindrance and electronic effects.
Figure 1: Potential coordination modes of 2-bromoisonicotinate.
Data Presentation: Properties of Isonicotinic Acid Complexes
The following tables summarize typical quantitative data for coordination complexes of isonicotinic acid with various transition metals. This data can serve as a benchmark for the characterization of new complexes with this compound. The presence of the electron-withdrawing bromine atom may lead to changes in bond lengths and angles, as well as affecting the stability constants of the complexes.
Table 1: Selected Bond Lengths in Isonicotinic Acid Metal Complexes
| Metal Ion | M-N (Å) | M-O (Å) | Reference |
| Cu(II) | 2.01 - 2.05 | 1.95 - 2.00 | Generic Data |
| Co(II) | 2.10 - 2.15 | 2.05 - 2.10 | Generic Data |
| Zn(II) | 2.08 - 2.12 | 2.00 - 2.05 | Generic Data |
| Ni(II) | 2.05 - 2.10 | 2.00 - 2.05 | Generic Data |
Table 2: Infrared Spectroscopy Data for Isonicotinic Acid and its Complexes (cm⁻¹)
| Compound | ν(C=O) | ν(COO⁻) asymmetric | ν(COO⁻) symmetric | Δν |
| Isonicotinic Acid | ~1700 | - | - | - |
| Metal-Isonicotinate | - | ~1600-1650 | ~1380-1420 | >200 (monodentate), <200 (bidentate/bridging) |
Table 3: Catalytic Activity of a Representative Isonicotinate-based Metal Complex
| Reaction | Catalyst | Yield (%) | Conditions | Reference |
| Oxidation of Phenol | Cu(II)-Isonicotinate Complex | 85 | H₂O₂, 70°C, 2h | Hypothetical Data |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes with pyridine carboxylic acid ligands, adapted for this compound.
Synthesis of a Generic Transition Metal Complex of this compound
Materials:
-
This compound
-
A transition metal salt (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
Base (optional, e.g., NaOH, triethylamine)
Protocol:
-
Dissolve this compound (2 mmol) in the chosen solvent (20 mL). If the ligand is not readily soluble, gentle heating or the addition of a stoichiometric amount of base can aid dissolution.
-
In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is then stirred at room temperature or refluxed for a specified period (typically 2-24 hours). The formation of a precipitate may be observed.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with the solvent and then with a low-boiling point solvent like diethyl ether.
-
The complex is dried in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
References
Protocol for the Synthesis of 3-Bromoisonicotinohydrazide from 3-bromoisonicotinic acid
For Immediate Release
This application note provides a comprehensive, two-step protocol for the synthesis of 3-bromoisonicotinohydrazide (B15333931), a valuable building block in medicinal chemistry and drug development. The protocol starts from commercially available 3-bromoisonicotinic acid and proceeds through a methyl ester intermediate. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
3-Bromoisonicotinohydrazide is a key intermediate in the synthesis of various heterocyclic compounds, including hydrazones, which are studied for their wide range of pharmacological activities. The presence of the bromo-substituted pyridine (B92270) ring allows for further functionalization, making it a versatile scaffold in the development of novel therapeutic agents. This protocol details the conversion of 3-bromoisonicotinic acid to its methyl ester, followed by hydrazinolysis to yield the final product.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Esterification: 3-bromoisonicotinic acid is converted to methyl 3-bromoisonicotinate.
-
Hydrazinolysis: The methyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form 3-bromoisonicotinohydrazide.
Data Summary
The following table summarizes the key physical and chemical properties of the compounds involved in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Bromoisonicotinic acid | C₆H₄BrNO₂ | 202.01 | 237-238 | Off-white solid |
| Methyl 3-bromoisonicotinate | C₇H₆BrNO₂ | 216.03 | N/A (Liquid) | Colorless to yellow clear liquid |
| 3-Bromoisonicotinohydrazide | C₆H₆BrN₃O | 216.04 | Not Available | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of Methyl 3-bromoisonicotinate
This step involves the esterification of 3-bromoisonicotinic acid. Two effective methods are presented below.
Method A: Thionyl Chloride Mediated Esterification
This method utilizes thionyl chloride to form an acid chloride in situ, which then reacts with methanol (B129727).
-
Materials and Reagents:
-
3-bromoisonicotinic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, suspend 3-bromoisonicotinic acid (e.g., 10 mmol, 2.02 g) in anhydrous methanol (e.g., 20 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (e.g., 20 mmol, 1.45 mL) dropwise to the mixture over a period of 1 hour.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C.
-
Stir the mixture at 50 °C for 12 hours.
-
Cool the reaction mixture to room temperature and dilute with water (e.g., 25 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the remaining aqueous solution to a pH of ~6 with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromoisonicotinate as an oil.
-
Method B: Acid-Catalyzed Fischer Esterification
This classic method employs a strong acid catalyst and an excess of alcohol.
-
Materials and Reagents:
-
3-bromoisonicotinic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Chloroform or other suitable organic solvent for extraction
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirring apparatus
-
-
Procedure:
-
In a round-bottom flask, add 3-bromoisonicotinic acid (e.g., 10 g).
-
Add methanol (e.g., 25 mL) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL) or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium carbonate until the ester separates as an oil.
-
Extract the product with a suitable organic solvent like chloroform.
-
Dry the organic extract and remove the solvent under vacuum to obtain the crude ester.
-
The product can be further purified by vacuum distillation if necessary.
-
Step 2: Synthesis of 3-Bromoisonicotinohydrazide
This step converts the intermediate ester to the final hydrazide product.
-
Materials and Reagents:
-
Methyl 3-bromoisonicotinate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (B145695) (95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter paper
-
Ice bath
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 3-bromoisonicotinate (e.g., 5.0 g) in ethanol (50 mL).[1]
-
Add hydrazine hydrate (80% solution, e.g., 5.0 mL) to the flask.[1]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain for 4-6 hours.[1] The reaction progress should be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, which should cause the product to begin precipitating.[1]
-
To maximize precipitation, further cool the flask in an ice bath for 30 minutes.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization
The structure and purity of the synthesized 3-bromoisonicotinohydrazide should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
-
¹H NMR (Expected): Due to the lack of a publicly available spectrum for 3-bromoisonicotinohydrazide, the expected chemical shifts can be inferred from the structure. One would expect signals corresponding to the two aromatic protons on the pyridine ring and the protons of the hydrazide group (-NHNH₂). The integration of these signals should correspond to the number of protons.
-
FT-IR (Expected): The IR spectrum should show characteristic peaks for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and vibrations corresponding to the substituted pyridine ring.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the Synthesis of 3-Bromoisonicotinohydrazide.
References
Application Notes and Protocols for Carbon-Carbon Bond Formation Using 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for palladium-catalyzed carbon-carbon bond formation reactions utilizing 2-bromoisonicotinic acid as a key building block. The methodologies described herein are fundamental for the synthesis of diverse substituted pyridine (B92270) derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are presented, offering versatile strategies for the introduction of aryl, vinyl, and alkynyl moieties at the 2-position of the isonicotinic acid core.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For heteroaromatic compounds like this compound, these reactions provide a direct route to functionalized derivatives that are often challenging to synthesize via other methods. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for successful coupling.
Key Reactions Covered:
-
Suzuki-Miyaura Coupling: Formation of a C(sp²)-C(sp²) bond between this compound and an organoboron reagent. This reaction is widely used for the synthesis of biaryl compounds.
-
Heck Coupling: Formation of a C(sp²)-C(sp²) bond between this compound and an alkene, leading to the synthesis of substituted styrenes and other vinyl-substituted pyridines.
-
Sonogashira Coupling: Formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, yielding 2-alkynylisonicotinic acid derivatives.
Experimental Protocols
The following protocols are generalized procedures adapted from literature precedents on similar bromo-pyridine substrates. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the synthesis of 2-aryl-isonicotinic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture (e.g., Dioxane/H₂O, 4:1 v/v).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | 88-98 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | DMF | 110 | 12 | 75-85 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 70-80 |
Note: The yields presented are typical ranges observed for similar substrates and may vary for this compound.
Protocol 2: Heck Coupling of this compound with Alkenes
This protocol provides a general method for the synthesis of 2-alkenyl-isonicotinic acids.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2 equivalents)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), the base (2.0 eq.), and the ligand (0.04 eq.).
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) under a positive flow of the inert gas.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation: Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N (2) | DMF | 110 | 16 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | K₂CO₃ (2) | NMP | 120 | 12 | 65-80 |
| 3 | 4-Chlorostyrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N (2) | DMF | 110 | 18 | 60-75 |
| 4 | 1-Octene | Pd(OAc)₂ (3) / P(o-tolyl)₃ (6) | K₂CO₃ (2.5) | NMP | 120 | 24 | 50-65 |
Note: The yields presented are typical ranges observed for similar substrates and may vary for this compound.
Protocol 3: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol outlines a general procedure for the synthesis of 2-alkynyl-isonicotinic acids.[1]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, Diisopropylamine, in solvent or as solvent)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.025 eq.), and CuI (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., THF) and the base (e.g., Et₃N, 3 eq.).
-
Degas the solution by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify by column chromatography or recrystallization if necessary.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | Et₃N | THF | 60 | 8 | 80-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2.5) | Et₃N | DMF | 70 | 10 | 75-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | Diisopropylamine | THF | 50 | 12 | 70-85 |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2.5) | Et₃N | THF | 60 | 8 | 85-95 |
Note: The yields presented are typical ranges observed for similar substrates and may vary for this compound.[1]
Visualizations
The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for the palladium-catalyzed cross-coupling reactions of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Heck coupling reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
References
Application Notes and Protocols for Functional Group Transformations of 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key functional group transformations of 2-bromoisonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies described herein provide a roadmap for its derivatization.
Introduction
This compound is a valuable starting material for the synthesis of a wide array of substituted pyridine (B92270) derivatives. The presence of the bromine atom at the 2-position and the carboxylic acid at the 4-position allows for selective and diverse chemical modifications. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties. The carboxylic acid group can be readily converted into esters, amides, and other derivatives using standard organic synthesis techniques. These transformations are crucial for the development of novel pharmaceuticals, agrochemicals, and functional materials.
Key Functional Group Transformations
This document focuses on the following key transformations of this compound:
-
Suzuki-Miyaura Cross-Coupling: Formation of a carbon-carbon bond by reacting the 2-bromo position with an organoboron compound.
-
Sonogashira Coupling: Creation of a carbon-carbon triple bond by coupling the 2-bromo position with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting the 2-bromo position with a primary or secondary amine.
-
Palladium-Catalyzed Cyanation: Introduction of a nitrile group at the 2-position.
-
Esterification: Conversion of the carboxylic acid group into an ester.
-
Amidation: Transformation of the carboxylic acid group into an amide.
Data Presentation
The following tables summarize quantitative data for the described functional group transformations, providing a comparative overview of reaction conditions and yields.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4 equiv) | DME/H₂O | 95 | 18 | Not specified |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene/H₂O | 100 | 12 | 85-95 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 16 | 80-90 |
Table 2: Sonogashira Coupling of this compound Derivatives
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | P(t-Bu)₃ (4) | DBU | THF | RT | 6 | 85-95 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | - | i-Pr₂NH | Dioxane | 80 | 12 | 75-85 |
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5 equiv) | Toluene | 80 | 4 | 98 |
| 2 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100 | 18 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | K₃PO₄ (2 equiv) | t-BuOH | 90 | 12 | 80-90 |
Table 4: Palladium-Catalyzed Cyanation of this compound Derivatives
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(OAc)₂ (10) | dppf (10) | Zn dust (0.2 equiv) | DMF | 110 | 1 | 90-96 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | - | DMAC | 120 | 5 | 83-96 |
| 3 | K₄[Fe(CN)₆] | Pd/CM-phos (2) | - | Na₂CO₃ (2 equiv) | MeCN/H₂O | 70 | 12 | 80-95 |
Table 5: Esterification of this compound
| Entry | Alcohol | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ (catalytic) | Reflux | 4 | 80-90 |
| 2 | Ethanol | SOCl₂ (1.2 equiv), then EtOH | 0 °C to RT | 2 | 90-98 |
| 3 | Isopropanol | DCC (1.1 equiv), DMAP (0.1 equiv) | CH₂Cl₂ | 12 | 75-85 |
Table 6: Amidation of this compound
| Entry | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU (1.1 equiv) | DIPEA (2 equiv) | DMF | 4 | 85-95 |
| 2 | Piperidine | TBTU (1.1 equiv) | Et₃N (2 equiv) | CH₂Cl₂ | 6 | 80-90 |
| 3 | Aniline | EDCI (1.2 equiv), HOBt (1.2 equiv) | NMM (2 equiv) | DCM/DMF | 12 | 70-80 |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Phenylisonicotinic Acid
This protocol describes the synthesis of 2-phenylisonicotinic acid from this compound and phenylboronic acid.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (4.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed DME and degassed water to the flask.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approximately 95 °C) and stir for 18 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to pH 3-4.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2-phenylisonicotinic acid.
Sonogashira Coupling: Synthesis of Methyl 2-(Phenylethynyl)isonicotinate
This protocol outlines the synthesis of methyl 2-(phenylethynyl)isonicotinate from methyl 2-bromoisonicotinate and phenylacetylene.
Materials:
-
Methyl 2-bromoisonicotinate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
To a Schlenk flask, add methyl 2-bromoisonicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 equiv), CuI (0.05 equiv), and PPh₃ (0.05 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add DMF and Et₃N to the flask.
-
Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 3 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford methyl 2-(phenylethynyl)isonicotinate.
Buchwald-Hartwig Amination: Synthesis of 2-(Morpholino)isonicotinic Acid
This protocol details the amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate [Pd(OAc)₂]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Nitrogen gas
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and BINAP (0.03 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add toluene, followed by morpholine (1.2 equiv) and NaOt-Bu (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 80 °C for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with 1M HCl to pH 5-6.
-
Extract the product with a mixture of dichloromethane (B109758) and isopropanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or recrystallization to obtain 2-(morpholino)isonicotinic acid.
Palladium-Catalyzed Cyanation: Synthesis of 2-Cyanoisonicotinic Acid
This protocol describes the conversion of methyl 2-bromoisonicotinate to methyl 2-cyanoisonicotinate, followed by hydrolysis.
Materials:
-
Methyl 2-bromoisonicotinate
-
Zinc cyanide [Zn(CN)₂]
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc dust
-
N,N-Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
-
Nitrogen gas
Procedure: Step 1: Synthesis of Methyl 2-Cyanoisonicotinate
-
To a reaction vessel, add methyl 2-bromoisonicotinate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd(OAc)₂ (0.1 equiv), dppf (0.1 equiv), and zinc dust (0.2 equiv).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 110 °C for 1 hour.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude methyl 2-cyanoisonicotinate is used in the next step without further purification.
Step 2: Hydrolysis to 2-Cyanoisonicotinic Acid
-
Dissolve the crude methyl 2-cyanoisonicotinate in a mixture of THF, isopropanol, and water.
-
Add Na₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours.
-
Acidify the reaction mixture with concentrated HCl.
-
Filter to remove inorganic salts and concentrate the filtrate to obtain 2-cyanoisonicotinic acid.
Fischer Esterification: Synthesis of Methyl 2-Bromoisonicotinate
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Suspend this compound (1.0 equiv) in methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equiv).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-bromoisonicotinate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromoisonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions involving 2-bromoisonicotinic acid. This resource offers troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Low yields with this substrate are a common challenge and can be attributed to several factors related to its electronic properties and the presence of the carboxylic acid and pyridine (B92270) moieties.[1]
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species.[1] Additionally, the carboxylate group, formed under basic conditions, can also bind to the palladium center and deactivate the catalyst.[2]
-
Inefficient Oxidative Addition: While the electron-withdrawing nature of the pyridine ring and carboxylic acid should facilitate oxidative addition, steric hindrance from the ortho-substituents can sometimes be a factor.
-
Slow Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium complex, can be sluggish for electron-deficient heteroaryl compounds.[3]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions.[1]
Solutions:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or P(t-Bu)3.[4] These ligands can sterically shield the palladium center, preventing catalyst inhibition by the pyridine nitrogen, and their electron-donating properties can facilitate the catalytic cycle. Modern palladium precatalysts, like the Buchwald G3 and G4 palladacycles, are often more effective than traditional catalysts like Pd(PPh3)4 for challenging substrates.[5]
-
Base Selection: The choice of base is critical. A screening of bases is highly recommended.[5] While inorganic bases like K2CO3, K3PO4, and Cs2CO3 are commonly used, the optimal base will be substrate-dependent.[6] For substrates with acid-sensitive functional groups, milder bases like KF may be considered.[4]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often employed to dissolve both the organic substrates and the inorganic base.[7] The use of anhydrous solvents should be considered if protodeboronation of the boronic acid is a significant issue.
-
Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can prevent catalyst deactivation by the carboxylate. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[2]
Question 2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and debromination of the this compound. How can I minimize these?
The formation of these byproducts is a common issue in Suzuki couplings.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen in the reaction mixture.[8]
-
Debromination (Proto-dehalogenation): This occurs when the this compound is reduced instead of coupled. This can be caused by certain bases or impurities acting as a hydride source.[9]
Solutions:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (argon or nitrogen) to minimize oxygen levels.[9]
-
Choice of Palladium Source: Using a Pd(0) source like Pd2(dba)3 may be preferable to a Pd(II) source such as Pd(OAc)2, as the in situ reduction of Pd(II) can sometimes lead to side reactions.[8]
-
Optimize Base and Solvent: Avoid bases and solvents that can act as hydride donors. Screening different bases and using anhydrous solvents may reduce debromination.[9]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes suppress side reactions more than the desired coupling.[1]
Question 3: Is there a risk of decarboxylation of my this compound under the reaction conditions?
While decarboxylative cross-coupling is a known synthetic strategy, it typically requires specific conditions, such as high temperatures and the use of an oxidant, that are not always present in standard Suzuki-Miyaura reactions.[6][10] Under typical Suzuki conditions (e.g., temperatures around 80-110 °C), significant decarboxylation of this compound as a side reaction is not commonly reported. However, if the reaction is run at very high temperatures for extended periods, it could become a competing pathway. If decarboxylation is suspected, analyzing the crude reaction mixture for the presence of 2-bromopyridine (B144113) would be advisable.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling reaction?
The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[11]
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center, displacing the bromide.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[7]
Q2: Which form of the organoboron reagent is best: boronic acid, boronic ester, or trifluoroborate salt?
For substrates prone to protodeboronation, using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts is often advantageous.[1][12] These reagents can exhibit slower, controlled release of the boronic acid under the reaction conditions, minimizing decomposition.
Q3: How do I choose the optimal palladium catalyst and ligand?
There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like this compound, modern catalyst systems are generally more effective.
-
For routine screening: Pd(PPh3)4 can be a starting point, but often requires higher temperatures and may give lower yields.
-
For higher efficiency: A combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is a robust choice.
-
For ease of use and high activity: Pre-formed catalysts like XPhos Pd G3 or SPhos Pd G3 are often very effective, even at room temperature for some substrates.[5]
Q4: What is a good starting point for screening reaction conditions?
A systematic approach is crucial. It is recommended to vary one parameter at a time (e.g., base, ligand, solvent) while keeping others constant.[5]
Data Presentation: Condition Screening
The following table summarizes a hypothetical screening process for the Suzuki coupling of this compound with a generic arylboronic acid, illustrating a systematic approach to optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 (2) | Dioxane/H2O (4:1) | 100 | 35 |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K2CO3 (2) | Dioxane/H2O (4:1) | 100 | 65 |
| 3 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Dioxane/H2O (4:1) | 100 | 78 |
| 4 | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 (2) | Dioxane/H2O (4:1) | 100 | 85 |
| 5 | XPhos Pd G3 (2) | - | K3PO4 (2) | Dioxane/H2O (4:1) | 80 | 92 |
| 6 | XPhos Pd G3 (2) | - | K3PO4 (2) | Toluene/H2O (4:1) | 80 | 88 |
| 7 | XPhos Pd G3 (2) | - | K3PO4 (2) | Dioxane/H2O (4:1) | RT | 45 |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K3PO4, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, typically 4:1 to 10:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of ~3-4 and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 2-Bromoisonicotinic Acid
Welcome to the technical support center for the synthesis of 2-Bromoisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary and most effective method for synthesizing this compound is through the directed ortho-metalation of 2-bromopyridine (B144113), followed by carboxylation. This process involves the deprotonation of 2-bromopyridine at the 3-position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with carbon dioxide (CO₂).
Q2: I am experiencing low yields. What are the most likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete lithiation: The reaction between 2-bromopyridine and the organolithium reagent may not go to completion.
-
Side reactions: The highly reactive lithiated intermediate can participate in unwanted side reactions.
-
Poor carboxylation: The introduction of CO₂ may be inefficient, or the lithiated intermediate may decompose before it can react.
-
Work-up and purification losses: The desired product may be lost during the extraction and purification steps.
Q3: What are the common side products I should be aware of?
A3: Several side products can form during the synthesis, reducing the overall yield of this compound. These can include:
-
Unreacted 2-bromopyridine: If the lithiation is incomplete, the starting material will remain.
-
Isonicotinic acid: Debromination of the starting material or product can occur.
-
Di-lithiated species: Although less common, di-lithiation can lead to the formation of other carboxylated byproducts.
-
Products from reaction with the solvent: The organolithium reagent can react with certain solvents, such as THF, if the temperature is not properly controlled.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of 2-Bromopyridine | 1. Insufficient organolithium reagent: The amount of n-BuLi or other base is not enough to deprotonate all of the 2-bromopyridine. 2. Poor quality of organolithium reagent: The n-BuLi may have degraded due to improper storage or handling. 3. Reaction temperature is too high: Higher temperatures can lead to side reactions and decomposition of the lithiated intermediate. | 1. Use a slight excess (1.1 to 1.2 equivalents) of the organolithium reagent. 2. Titrate the organolithium reagent before use to determine its exact concentration. 3. Maintain a low reaction temperature, typically -78 °C, throughout the addition of the organolithium reagent and the carboxylation step. |
| Formation of Multiple Products | 1. Reaction temperature fluctuations: Inconsistent temperature control can promote the formation of various side products. 2. Slow addition of CO₂: If the carbon dioxide is added too slowly, the lithiated intermediate may have time to undergo other reactions. | 1. Use a reliable cooling bath (e.g., dry ice/acetone) to maintain a consistent low temperature. 2. Add a large excess of solid CO₂ (crushed dry ice) rapidly to the reaction mixture. |
| Difficulty in Isolating the Product | 1. Incomplete precipitation: The pH of the aqueous solution during work-up may not be optimal for precipitating the product. 2. Product remains in the organic layer: During extraction, the product may not fully transfer to the aqueous layer. | 1. Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound (typically around pH 3-4) to ensure maximum precipitation. 2. Perform multiple extractions with an appropriate organic solvent to remove impurities before acidifying the aqueous layer. |
Experimental Protocols
High-Yield Synthesis of this compound via Directed ortho-Metalation
This protocol is optimized for high yields and is based on the directed ortho-metalation of 2-bromopyridine.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2-bromopyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Carboxylation: The reaction is quenched by the rapid addition of a large excess of crushed dry ice. The mixture is allowed to warm to room temperature overnight.
-
Work-up: The reaction mixture is quenched with water and the THF is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted 2-bromopyridine. The aqueous layer is then acidified to pH 3-4 with HCl, resulting in the precipitation of the product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Base | n-BuLi | LDA | t-BuLi |
| Temperature | -78 °C | -78 °C | -78 °C |
| Solvent | THF | THF | THF |
| Yield | High | Moderate | Low |
Note: The yields presented are qualitative and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in the synthesis.
Challenges in the purification of 2-Bromoisonicotinic acid products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromoisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation of the product. These may include:
-
Unreacted starting materials: Depending on the synthetic route, this could be the precursor pyridine (B92270) compound.
-
Isomeric impurities: Other brominated isonicotinic acid isomers may be present.
-
Over-brominated or under-brominated species: Di-brominated or non-brominated isonicotinic acid could be present.
-
Residual solvents: Solvents used in the synthesis and workup.
-
Inorganic salts: Formed during pH adjustments and workup procedures.
Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration often indicates the presence of trace impurities, which could be colored byproducts from the synthesis or degradation products. To address this:
-
Recrystallization: Attempting recrystallization from a suitable solvent system can often remove colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration before proceeding with crystallization.
-
Column Chromatography: If discoloration persists, purification by column chromatography may be necessary.
Q3: I am experiencing low recovery after recrystallization. What are the possible reasons and how can I improve the yield?
A3: Low recovery during recrystallization can be due to several factors:
-
Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving the product even at low temperatures. Experiment with different solvents or solvent mixtures.
-
Insufficient Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. Using an ice bath can be effective.[1]
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, it can lead to loss. Ensure the filtration apparatus is pre-heated.
-
Incomplete Precipitation: The product may not have fully precipitated out of the solution. After cooling, try scratching the inside of the flask with a glass rod to induce further crystallization.
Q4: What is the risk of decarboxylation during purification, and how can it be avoided?
A4: Pyridine carboxylic acids can be susceptible to thermal decarboxylation, especially at elevated temperatures.[2] While this compound is relatively stable compared to some other isomers, prolonged heating at high temperatures should be avoided. To minimize the risk of decarboxylation:
-
Use Moderate Temperatures: When performing recrystallization, avoid excessively high temperatures or prolonged heating.
-
pH Control: Both acidic and basic conditions can sometimes promote decarboxylation, especially at high temperatures. It is advisable to work under neutral or mildly acidic conditions where possible.[2]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in the Purification of this compound
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Purity After Recrystallization | Inappropriate solvent choice leading to co-precipitation of impurities. | - Test a range of solvents and solvent mixtures to find one that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.- Perform a second recrystallization. | Improved purity of the final product. |
| Oily Product Instead of Crystals | - The presence of impurities is lowering the melting point.- The cooling process is too rapid. | - Purify the crude product further by column chromatography before recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | Formation of solid crystals instead of an oil. |
| Product Contaminated with Starting Material | Incomplete reaction or inefficient removal during initial workup. | - If the starting material is basic (e.g., an amine), wash the organic solution of the crude product with a dilute acid (e.g., 1M HCl).- If the starting material is acidic, a basic wash (e.g., saturated NaHCO₃ solution) may be effective. | Removal of starting material into the aqueous phase. |
| Broad or Tailing Peaks in HPLC Analysis | - Inappropriate mobile phase pH.- Interaction of the carboxylic acid with the silica (B1680970) stationary phase. | - Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. | Sharper, more symmetrical peaks in the HPLC chromatogram. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, water, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent mixture. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography of this compound
Objective: To purify this compound from closely related impurities that are not effectively removed by recrystallization.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 2: Purity and Yield Data from a Representative Purification
| Purification Step | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 97 | 75 |
| Column Chromatography | 85 | >99 | 60 |
Note: These are representative values and actual results may vary depending on the specific impurities and experimental conditions.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound via recrystallization.
Caption: A logical troubleshooting guide for common purification challenges.
References
Technical Support Center: Heck Coupling of 2-Bromoisonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Heck coupling reaction with 2-bromoisonicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Heck coupling of this compound with an alkene (e.g., styrene)?
The expected product is the corresponding 2-alkenyl-isonicotinic acid. For example, with styrene (B11656), the product would be 2-(2-phenylethenyl)isonicotinic acid. The reaction is a palladium-catalyzed cross-coupling that forms a new carbon-carbon bond between the pyridine (B92270) ring and the alkene.[1]
Q2: What are the most common side reactions observed in the Heck coupling of this compound?
The most common side reactions are:
-
Decarboxylation: Loss of the carboxylic acid group to form 2-bromopyridine, which can then undergo Heck coupling to yield a decarboxylated product.
-
Hydrodehalogenation (or Protodebromination): Replacement of the bromine atom with a hydrogen atom, leading to the formation of isonicotinic acid.[2]
-
Homocoupling: The coupling of two molecules of the alkene or two molecules of the aryl halide.
-
Isomerization of the alkene: The double bond in the product may migrate to a different position.
Q3: Why is this compound a challenging substrate for Heck coupling?
The presence of the pyridine nitrogen and the carboxylic acid group can complicate the reaction. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The carboxylic acid group can undergo decarboxylation under the basic and often high-temperature conditions of the Heck reaction.
Q4: What is the general mechanism for the Heck coupling reaction?
The catalytic cycle generally involves:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon of the former alkene is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, regenerates the active palladium(0) catalyst.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Catalyst Inactivity | Use a fresh palladium source and ligand. Consider a pre-catalyst that is more readily reduced to Pd(0). Use ligands that are resistant to oxidation. | The active Pd(0) species can be sensitive to air and moisture. Some Pd(II) precursors require efficient in-situ reduction. |
| Pyridine Inhibition | Increase the ligand-to-palladium ratio. Use bulky electron-rich phosphine (B1218219) ligands. | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Bulky ligands can disfavor this coordination. |
| Poor Substrate Solubility | Choose a solvent that dissolves all reactants at the reaction temperature (e.g., DMF, DMAc, NMP). | Poor solubility can lead to slow reaction rates and incomplete conversion. |
| Incorrect Base | Screen different bases (e.g., organic vs. inorganic). Use a non-nucleophilic, hindered base. | The choice of base is critical and can influence both the rate of the desired reaction and the extent of side reactions. |
Problem 2: Significant Formation of Decarboxylated Byproduct
| Potential Cause | Troubleshooting Recommendation | Rationale |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. | Decarboxylation is often favored at higher temperatures. |
| Strong Base | Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of stronger organic amines). | Strong bases can promote the deprotonation of the carboxylic acid, facilitating decarboxylation. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and stop it once the starting material is consumed. | Extended heating after reaction completion can lead to product degradation and side reactions. |
Problem 3: Significant Formation of Hydrodehalogenated (Protodebrominated) Byproduct
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Protic species can serve as a source of protons for the hydrodehalogenation side reaction.[2] |
| Choice of Base/Solvent | Avoid using alcohol-based solvents or bases that can generate hydride species. | Some solvent/base combinations can act as hydride donors, leading to the reduction of the C-Br bond. |
| Ligand Choice | Use ligands that promote reductive elimination of the desired product over competing pathways. | The ligand can influence the relative rates of the different steps in the catalytic cycle. |
Experimental Protocols
General Protocol for Heck Coupling of this compound with Styrene:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium acetate (B1210297) (Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add an anhydrous solvent (e.g., DMF, 5 mL).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and styrene (1.2 mmol).
-
Seal the flask and heat the reaction mixture with stirring at a pre-determined temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Main catalytic cycle for the Heck coupling reaction.
Caption: Competing side reaction pathways in the Heck coupling of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Overcoming Challenges in Cross-Coupling Reactions with 2-Bromoisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 2-bromoisonicotinic acid in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The low reactivity of this compound stems from several factors:
-
Electron-Deficient Ring: The pyridine (B92270) ring is inherently electron-deficient, which can slow down the rate-limiting oxidative addition step in the catalytic cycle.[1]
-
Carboxylic Acid Interference: The acidic proton of the carboxylic group can react with the basic reagents required for the coupling, leading to salt formation and solubility issues. More critically, the carboxylate can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can also coordinate to the palladium catalyst, leading to catalyst inhibition and reduced catalytic activity.[2]
Q2: What is the most critical first step to enable successful cross-coupling with this compound?
A2: The most crucial initial step is the protection of the carboxylic acid group, typically through esterification . Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prevents its interference with the basic reaction conditions and coordination to the palladium catalyst. This significantly improves substrate solubility and overall reaction efficiency.[3]
Q3: Can I use this compound directly in a cross-coupling reaction without protection?
A3: While some cross-coupling reactions can be performed on substrates with free carboxylic acids, it is highly challenging for this compound due to the reasons mentioned above. Direct use often leads to low or no yield, catalyst poisoning, and complex reaction mixtures. Esterification is strongly recommended for reliable and reproducible results. Some modern decarboxylative coupling methods exist but represent a different strategic approach.[4]
Protecting Group Strategy: Esterification
The primary strategy to overcome the challenges posed by the carboxylic acid moiety is its conversion to an ester. This modification is essential for successful subsequent cross-coupling reactions.
Figure 1: The logical workflow for activating this compound for cross-coupling.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with methyl 2-bromoisonicotinate and see no or very low conversion. What should I check first?
A: Low or no conversion is a common issue and can often be traced back to the catalyst system or reaction conditions.
-
Inactive Catalyst or Inappropriate Ligand: The choice of palladium source and ligand is critical for coupling with electron-deficient substrates.[1]
-
Problem: The active Pd(0) catalyst is not forming efficiently, or the ligand is not suitable.
-
Solution: Use bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or P(t-Bu)₃.[5] These promote the key oxidative addition step. Consider using air-stable Pd(II) precatalysts (e.g., Buchwald precatalysts) or a direct Pd(0) source like Pd₂(dba)₃.[6]
-
-
Suboptimal Base or Solvent: The base activates the boronic acid for transmetalation, and the solvent must solubilize all components.[5]
-
Problem: The base may be too weak or poorly soluble.
-
Solution: Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. A common solvent system is an anhydrous aprotic solvent like 1,4-dioxane (B91453) or toluene (B28343) with a small amount of water to aid in dissolving the base.[2]
-
-
Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.
-
Problem: Trace oxygen is present in the reaction.
-
Solution: Ensure rigorous degassing of solvents and the reaction vessel (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the experiment.
-
Q: My reaction is producing significant amounts of homocoupled biaryl from my boronic acid. How can I minimize this?
A: Homocoupling is often caused by the presence of oxygen or issues with the catalytic cycle.
-
Problem: Oxygen is facilitating the oxidative coupling of two boronic acid molecules.
-
Solution: Improve your degassing technique. Starting with a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst can also mitigate this, as the in-situ reduction of Pd(II) can sometimes consume the boronic acid and lead to homocoupling.
-
Problem: The stoichiometry of the reactants is not optimal.
-
Solution: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Conversely, using a slight excess of the 2-bromoisonicotinate ester can sometimes minimize the homocoupling of a more valuable boronic acid partner.[1]
Q: I am observing significant protodeboronation of my boronic acid. What can be done?
A: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[7]
-
Problem: The aqueous basic conditions are promoting the loss of the boronic acid functionality.
-
Solution:
-
Use Boronic Esters: Pinacol (B44631) (Bpin) or MIDA esters are significantly more stable and resistant to protodeboronation.[1]
-
Use Anhydrous Conditions: If possible, using a non-aqueous solvent system with a base like KF can reduce the rate of protodeboronation.
-
Minimize Reaction Time: A highly active catalyst system that promotes rapid cross-coupling can "outrun" the slower decomposition pathway.[7]
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 2-Bromoisonicotinate Esters
| Parameter | Condition 1 (General) | Condition 2 (For Challenging Substrates) |
| Electrophile | Methyl 2-bromoisonicotinate (1.0 eq) | Methyl 2-bromoisonicotinate (1.0 eq) |
| Nucleophile | Aryl/heteroaryl boronic acid (1.2-1.5 eq) | Aryl/heteroaryl pinacol boronate (1.5 eq) |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (2-4 mol%) |
| Ligand | SPhos (4-10 mol%) | P(t-Bu)₃ (4-8 mol%) |
| Base | K₃PO₄ (2.0-3.0 eq) | K₃PO₄ or Cs₂CO₃ (3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) | Toluene (anhydrous) |
| Temperature | 80-110 °C | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Troubleshooting Guide: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of methyl 2-bromoisonicotinate is not proceeding. What are the likely causes?
A: Similar to Suzuki coupling, the catalyst system and base are critical.
-
Problem: The chosen ligand is not effective for this electron-deficient substrate.
-
Solution: The Buchwald-Hartwig amination relies on bulky, electron-rich ligands to facilitate both oxidative addition and reductive elimination.[8] Use established ligands like Josiphos, XPhos, or BINAP.
-
Problem: The base is not strong enough or is sterically hindered.
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] Ensure the base is fresh and has been stored under inert conditions.
-
Problem: The amine is too volatile or is deactivating the catalyst.
-
Solution: For volatile amines, the reaction should be conducted in a sealed tube to prevent evaporation. If the amine itself is suspected of catalyst inhibition, screening different ligands is the best approach.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of 2-Bromoisonicotinate Esters
| Parameter | Condition 1 (Primary/Secondary Amines) |
| Electrophile | Methyl 2-bromoisonicotinate (1.0 eq) |
| Nucleophile | Amine (1.2 eq) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) |
| Base | NaOtBu (1.4 eq) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Troubleshooting Guide: Sonogashira and Heck Coupling
Q: My Sonogashira coupling of methyl 2-bromoisonicotinate is failing. I observe palladium black formation.
A: Palladium black indicates catalyst decomposition, which is a common failure mode in Sonogashira reactions.
-
Problem: The reaction is too hot, or the catalyst/ligand combination is not stable under the reaction conditions.
-
Solution: Lower the reaction temperature. Sonogashira couplings can often be run at temperatures from room temperature to 80 °C.[10] Ensure a proper ligand is used; while often run "ligand-free" (relying on the amine base/solvent as a ligand), adding a phosphine ligand can stabilize the palladium catalyst.
-
Problem: Oxygen is present, leading to Glaser coupling (alkyne homocoupling) and catalyst deactivation.
-
Solution: This reaction is highly sensitive to oxygen.[3] Rigorous degassing is absolutely essential.
-
Problem: The copper co-catalyst is inactive or causing issues.
-
Solution: Use a fresh source of CuI. Ensure it is anhydrous. Some modern protocols are "copper-free," which can avoid issues related to copper.
Q: I am struggling to achieve a Heck reaction with methyl 2-bromoisonicotinate. What conditions should I try?
A: The Heck reaction can be sensitive to the electronic nature of both the aryl halide and the alkene.[11]
-
Problem: The oxidative addition is slow due to the electron-deficient pyridine ring.
-
Solution: Use a highly active catalyst system, often with phosphine ligands or N-heterocyclic carbene (NHC) ligands. Higher temperatures may be required.
-
Problem: The choice of base is incorrect.
-
Solution: An organic base like triethylamine (B128534) (Et₃N) or an inorganic base like K₂CO₃ is typically used. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.
-
Problem: Poor regioselectivity or isomerization of the product.
-
Solution: Ligand choice can influence regioselectivity. Screening different phosphine ligands may be necessary to achieve the desired product isomer.
Table 3: Recommended Conditions for Sonogashira & Heck Couplings of 2-Bromoisonicotinate Esters
| Parameter | Sonogashira Coupling | Heck Coupling |
| Electrophile | Methyl 2-bromoisonicotinate (1.0 eq) | Methyl 2-bromoisonicotinate (1.0 eq) |
| Nucleophile | Terminal Alkyne (1.2 eq) | Alkene (e.g., n-butyl acrylate) (1.5 eq) |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) | N/A |
| Ligand | (Optional) PPh₃ or P(t-Bu)₃ | P(o-tolyl)₃ or PPh₃ (4-10 mol%) |
| Base | Et₃N or DIPA (can be solvent) | Et₃N or K₂CO₃ (2.0 eq) |
| Solvent | THF or DMF | DMF or Acetonitrile |
| Temperature | 25-80 °C | 100-140 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
General Troubleshooting Workflow
Figure 2: A step-by-step workflow for troubleshooting low reactivity in cross-coupling reactions.
Key Experimental Protocols
Protocol 1: Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol (B129727) (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate (B1210297) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 2-bromoisonicotinate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add methyl 2-bromoisonicotinate (1.0 eq), the arylboronic acid pinacol ester (1.5 eq), Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand (e.g., SPhos, 4 mol%), and K₃PO₄ (3.0 eq).[1]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe (to a concentration of 0.1-0.3 M).
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Figure 3: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 3. 3-Bromoisonicotinic acid | 13959-02-9 | Benchchem [benchchem.com]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Bromoisonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic coupling of 2-bromoisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for coupling reactions with this compound?
A1: The pyridine (B92270) nitrogen and the carboxylic acid group in this compound can complicate palladium-catalyzed cross-coupling reactions. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The acidic proton of the carboxylic acid can react with the basic reagents required for the coupling, affecting reaction efficiency. Therefore, a carefully chosen catalyst system, including the palladium precursor and the ligand, is essential to achieve high yields and minimize side reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to sterically shield the palladium center and promote the desired catalytic cycle.
Q2: What are the most common coupling reactions for functionalizing this compound?
A2: The most common and versatile palladium-catalyzed cross-coupling reactions for this compound are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[1]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[2]
Q3: How does the carboxylic acid group on this compound affect the choice of base?
A3: The carboxylic acid will be deprotonated by the base used in the coupling reaction. This can consume the base and potentially affect the catalytic cycle. It is crucial to use a sufficient excess of a suitable base. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used.[4] The choice of base should be carefully considered and optimized for each specific reaction.
Q4: I am observing significant amounts of debromination of my starting material. What could be the cause and how can I prevent it?
A4: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by:
-
Protic impurities: Ensure all solvents and reagents are anhydrous.
-
Catalyst/ligand choice: Some catalyst systems are more prone to this side reaction. Screening different ligands may be necessary.
-
High temperatures: Lowering the reaction temperature can sometimes reduce the extent of debromination.[5]
Q5: What is a "precatalyst" and should I be using one?
A5: A precatalyst is a stable, well-defined metal-ligand complex that is easily activated under the reaction conditions to form the active catalytic species (e.g., Pd(0)). Using a precatalyst can lead to more reproducible results compared to generating the catalyst in situ from a palladium salt and a separate ligand, as it ensures a consistent ligand-to-metal ratio.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands (e.g., PPh₃, SPhos, XPhos). Bulky, electron-rich ligands are often beneficial for heteroaryl bromides.[6] |
| Incorrect Base | The choice of base is critical. Screen inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. Ensure at least 2-3 equivalents of base are used to neutralize the carboxylic acid and facilitate the catalytic cycle.[3] |
| Solvent Issues | Ensure solvents are anhydrous and degassed. Common solvents include dioxane, toluene (B28343), and DMF. A mixture of an organic solvent with water can sometimes be beneficial. |
| Boronic Acid Instability | Use fresh, high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) which can release the boronic acid slowly under the reaction conditions. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Most Suzuki couplings require heating (typically 80-110 °C). |
Issue 2: Poor Results in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The pyridine nitrogen can inhibit the catalyst. Use bulky phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands) to shield the palladium center.[1][7] |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required. Ensure sufficient equivalents are used to deprotonate both the amine and the carboxylic acid. |
| Volatile Amine | For low-boiling point amines, the reaction should be performed in a sealed tube or pressure vessel to prevent the amine from escaping.[8] |
| Amine Reactivity | Primary amines can sometimes undergo side reactions. Bidentate phosphine ligands like DPPF or BINAP can improve results with primary amines.[1] |
| Solvent Choice | Anhydrous, non-protic solvents like toluene or dioxane are generally preferred. |
Issue 3: Challenges in Heck Coupling
| Potential Cause | Troubleshooting Steps |
| Substrate Deactivation | This compound is an electron-deficient aryl bromide, which can make oxidative addition challenging. The use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity.[2] |
| Regioselectivity Issues | With certain alkenes, a mixture of regioisomers may be formed. The choice of ligand and reaction conditions can influence the regioselectivity. |
| Alkene Polymerization | This can be an issue with electron-deficient alkenes like acrylates. Using a lower reaction temperature or adding a polymerization inhibitor might be necessary. |
| Base and Solvent Effects | The choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., DMF, NMP, dioxane) can significantly impact the yield. An optimization screen is often necessary.[2] |
| Palladium Black Formation | Precipitation of palladium black indicates catalyst decomposition. This can be caused by high temperatures or the presence of impurities. Ensure rigorous degassing of the reaction mixture and consider using a more stable precatalyst. |
Data Presentation
Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 90-98 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF | 80 | 12 | 88-96 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| Yields are based on reactions with various bromopyridines and arylboronic acids and should be considered as a starting point for optimization.[3] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Typical Yield (%) |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | Cyclohexane-1,2-diamine | 60 |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | Volatile amines | 55-98 |
| Pd(OAc)₂ | XPhos | t-BuONa | Toluene | RT - 100 | Anilines | Moderate to High |
| Data compiled from reactions with 2-bromopyridine (B144113) derivatives.[4][8][9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Through the septum, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry sealed tube or Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 2.5 mmol, 2.5 equiv.).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and stir for a few minutes. Then add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube/flask tightly and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst selection and troubleshooting.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Troubleshooting low yields in derivatization of 2-Bromoisonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the derivatization of 2-bromoisonicotinic acid. The information is tailored for researchers, scientists, and drug development professionals to help overcome challenges related to low reaction yields and other experimental difficulties.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve modifications of the carboxylic acid group and reactions at the bromine-substituted carbon. These include:
-
Esterification: Conversion of the carboxylic acid to an ester.
-
Amide Coupling: Formation of an amide bond by reacting the carboxylic acid with an amine.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond at the C2 position.
Q2: How does the 2-bromo substituent affect the reactivity of the carboxylic acid group?
A2: The bromine atom at the 2-position is an electron-withdrawing group. This electronic effect can increase the acidity of the carboxylic acid, potentially making it more reactive towards nucleophilic attack in some cases. However, the steric hindrance from the adjacent bromine atom can also play a role, sometimes making it more challenging for bulky reagents to access the carboxyl group.
Q3: What are the key challenges in the derivatization of this compound?
A3: Researchers may face several challenges, including:
-
Low yields: This can be due to incomplete reactions, side reactions, or difficult purification.
-
Side reactions: The pyridine (B92270) ring and the bromo-substituent can participate in unwanted reactions. For instance, the pyridine nitrogen can be nucleophilic, and the bromo-group can be displaced under certain conditions.
-
Purification difficulties: The polarity of the pyridine ring can make extraction and chromatographic separation of products from starting materials and byproducts challenging.
Troubleshooting Guides
Low Yield in Esterification Reactions
Problem: Low yield of the desired ester when reacting this compound with an alcohol.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration and temperature. 2. Use a more effective catalyst: For Fischer esterification, stronger acids like sulfuric acid or p-toluenesulfonic acid can be more effective than hydrochloric acid. 3. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product. For reactions with lower boiling point alcohols, using a large excess of the alcohol can also shift the equilibrium. |
| Hydrolysis of the ester | 1. Ensure anhydrous conditions: Use dry solvents and reagents. Traces of water can lead to the hydrolysis of the ester product back to the carboxylic acid. |
| Side reactions | 1. Use milder conditions: High temperatures can sometimes lead to decomposition or unwanted side reactions. 2. Alternative esterification methods: Consider using coupling agents like DCC/DMAP or converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the alcohol. |
-
Acid-Catalyzed (H₂SO₄):
-
Suspend this compound (1.0 eq) in methanol (B129727) (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Via Acyl Chloride (SOCl₂):
-
Suspend this compound (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or DCM).
-
Add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux until the acid is fully converted to the acyl chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in a dry solvent and add the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (B128534) or pyridine.
-
Stir at room temperature until the reaction is complete.
-
Work-up as described above.
-
Low Yield in Amide Coupling Reactions
Problem: Low yield of the desired amide when coupling this compound with an amine.
| Potential Cause | Troubleshooting Steps |
| Poor activation of the carboxylic acid | 1. Choose a suitable coupling reagent: For sterically hindered or electron-deficient amines, stronger coupling reagents like HATU or COMU may be more effective than standard reagents like EDC/HOBt.[1][2] 2. Optimize reaction conditions: Vary the solvent, temperature, and reaction time. Non-polar aprotic solvents like DMF or THF are commonly used. |
| Low nucleophilicity of the amine | 1. Use a non-nucleophilic base: If the amine is used as a salt (e.g., hydrochloride), a base like DIPEA or triethylamine is required to liberate the free amine. 2. Increase reaction temperature: This can help to overcome the activation energy barrier for less reactive amines. |
| Side reactions | 1. Racemization (if applicable): For chiral amines, additives like HOBt or HOAt can help to suppress racemization. 2. Reaction with the pyridine nitrogen: While generally not a major issue for amide coupling, using milder conditions can minimize any potential side reactions involving the pyridine ring. |
| Difficult purification | 1. Aqueous work-up: A standard aqueous work-up can help to remove water-soluble reagents and byproducts. 2. Column chromatography: This is often necessary to separate the product from unreacted starting materials and other impurities. The choice of eluent system is critical and may require some optimization. |
-
Using a Coupling Reagent (HATU):
-
Dissolve this compound (1.0 eq) in a dry aprotic solvent like DMF or THF.
-
Add the amine (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Add the coupling reagent, for example, HATU (1.1-1.3 eq), to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate (B1210297) and wash with water, a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Low Yield in Suzuki-Miyaura Coupling Reactions
Problem: Low yield of the desired biaryl product from the Suzuki-Miyaura coupling of a this compound derivative.
| Potential Cause | Troubleshooting Steps |
| Decomposition of the boronic acid | 1. Use fresh, high-purity boronic acid: Boronic acids can degrade upon storage. 2. Use boronic esters: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids.[3] 3. Degas the reaction mixture: Oxygen can promote the decomposition of boronic acids. |
| Inefficient catalyst system | 1. Screen different palladium catalysts and ligands: The choice of catalyst and ligand is crucial for successful Suzuki coupling. For electron-deficient aryl bromides, electron-rich and bulky phosphine (B1218219) ligands are often effective.[4][5] 2. Optimize catalyst loading: While typically low (0.5-5 mol%), the optimal loading may need to be determined experimentally. |
| Inappropriate base or solvent | 1. Screen different bases: Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the yield. 2. Use a suitable solvent system: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. The ratio of organic solvent to water may need optimization. |
| Homocoupling of the boronic acid | 1. Ensure thorough degassing: As mentioned, oxygen can promote homocoupling. 2. Control the reaction temperature: Lowering the temperature may reduce the rate of homocoupling. |
-
To a reaction vessel, add methyl 2-bromoisonicotinate (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the derivatization of nicotinic acid derivatives. While specific data for this compound is limited in the literature, these examples with similar substrates can serve as a starting point for optimization.
Table 1: Esterification of Nicotinic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Nicotinic Acid | Methanol | H₂SO₄ | Methanol | Reflux | 8 | - |
| Nicotinic Acid | Methanol | SOCl₂ | Methanol | 50 | 12 | - |
| 5,6-Dichloronicotinic Acid | 2-Methoxyethanol | Oxalyl Chloride, then amine | CH₂Cl₂ | RT | - | 69[6] |
Table 2: Amide Coupling of Nicotinic Acid Derivatives
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Nicotinic Acid Derivative | Thiophen-2-amine Derivative | Oxalyl Chloride, then amine | Triethylamine | CH₂Cl₂ | RT | - | Varies[6] |
| α-Bromo Carboxamide | Aryl Boronic Acid | Pd Catalyst | - | - | - | - | Good[1] |
Table 3: Suzuki-Miyaura Coupling of Bromo-Pyridine Derivatives
| Bromo-Pyridine Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-dioxane | 120 | - | 81[5] |
| Aryl Bromide | Aryl Boronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | - | - | Moderate to Good[7] |
| α-Bromo Carboxamide | Aryl Boronic Acid | Chiral P,P=O Pd Ligand | - | - | - | - | Good[1] |
References
- 1. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Purification strategies for 2-Bromoisonicotinic acid reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Bromoisonicotinic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
While a definitive list of impurities is reaction-dependent, the most common byproducts and contaminants include:
-
Unreacted Starting Material: Depending on the synthetic route, this could be isonicotinic acid or 2-aminoisonicotinic acid.
-
Over-brominated Species: Dibromoisonicotinic acids can form if the reaction conditions are not carefully controlled.
-
Positional Isomers: Depending on the directing effects of the substituents and the reaction conditions, other bromo-isonicotinic acid isomers might be present in small quantities.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.
-
Inorganic Salts: Byproducts from reagents or pH adjustments during work-up.
Q2: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: Highly effective for separating the acidic product from neutral or basic impurities.
-
Recrystallization: An excellent method for removing small amounts of impurities and obtaining high-purity crystalline material.
-
Column Chromatography: Useful for separating compounds with similar polarities, such as positional isomers or over-brominated byproducts.
Q3: How can I monitor the purity of my this compound?
Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your mixture and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column with an acidified mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Milky emulsion forms between layers. | The two solvents have some miscibility, or fine solid particles are present at the interface. | - Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite. |
| Product does not precipitate upon acidification of the aqueous layer. | - The product is too soluble in the aqueous solution.- Insufficient acid has been added. | - Cool the aqueous solution in an ice bath to decrease solubility.- Add more acid and check the pH with litmus (B1172312) paper to ensure it is acidic.- If the product is still soluble, it may need to be extracted back into an organic solvent. |
| Low recovery of the product. | - Incomplete extraction into the aqueous phase.- Product is partially soluble in the organic layer even in its salt form.- Incomplete precipitation upon acidification. | - Perform multiple extractions with the basic solution.- Ensure thorough mixing of the layers during extraction.- Saturate the aqueous layer with NaCl before back-extraction into an organic solvent to decrease the product's solubility in the aqueous phase. |
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period. |
| Oily precipitate forms instead of crystals. | - The melting point of the solute is lower than the boiling point of the solvent.- The solute is precipitating too quickly. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly.- Redissolve the oil in a small amount of hot solvent and try again. |
| Colored impurities are present in the crystals. | The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- Perform a second recrystallization. |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol is designed to separate this compound from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The deprotonated 2-bromoisonicotinate salt will be in the upper aqueous layer (assuming the organic solvent is denser than water). Drain the lower organic layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.
-
Wash: Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl until the pH is acidic (check with litmus paper). This compound should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Recrystallization Protocol
A common solvent system for the recrystallization of bromo-substituted nicotinic acids is an ethanol (B145695)/water mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum. A recrystallization from 2-methoxyethanol (B45455) has also been reported in the literature.[1]
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Troubleshooting Logic for Common Issues.
References
Technical Support Center: Preventing Debromination of 2-Bromoisonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination when using 2-bromoisonicotinic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, also known as hydrodebromination or protodebromination, is a common side reaction where the bromine atom on the this compound is replaced by a hydrogen atom.[1] This leads to the formation of isonicotinic acid as an undesired byproduct, which lowers the yield of the target molecule and complicates the purification process. In palladium-catalyzed cross-coupling reactions, this side reaction often occurs through the formation of a palladium-hydride (Pd-H) species that competes with the main catalytic cycle.[1][2]
Q2: I am observing a significant amount of isonicotinic acid byproduct in my Suzuki-Miyaura coupling. What are the most likely causes?
A2: Significant debromination in Suzuki-Miyaura couplings involving this compound is typically traced back to several key factors:
-
Aggressive Base: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors that lead to the formation of Pd-H species.[1][2]
-
High Temperature: Elevated reaction temperatures can increase the rate of side reactions, including debromination.[1][2]
-
Catalyst/Ligand System: The chosen palladium catalyst and ligand play a crucial role. Some systems are more prone to generating the undesired Pd-H intermediates.[1]
-
Presence of Hydride Sources: Impurities in reagents or the use of protic solvents can serve as a source for the unwanted hydride species.[1][2]
Q3: How can I prevent debromination in a Buchwald-Hartwig amination reaction?
A3: The principles for preventing debromination in Buchwald-Hartwig amination are similar to those for Suzuki coupling. The reaction involves a palladium catalyst, a base, and an amine coupling partner.[3][4][5] An unproductive side reaction can compete with the desired C-N bond formation, leading to the hydrodehalogenated arene.[3] To minimize this, focus on using milder, non-nucleophilic bases, selecting sterically hindered and electron-rich ligands that promote rapid C-N reductive elimination, and maintaining the lowest effective reaction temperature.[6][7]
Q4: Does the choice of base significantly impact the extent of debromination?
A4: Yes, the base is a critical factor.[1] Stronger and more nucleophilic bases tend to promote debromination. Switching to milder or sterically hindered inorganic bases is a highly effective strategy to suppress this side reaction.[2]
Q5: Which catalyst and ligand systems are recommended to minimize debromination?
A5: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal. Modern catalyst systems using bulky, electron-rich phosphine (B1218219) ligands are highly recommended. These ligands stabilize the palladium center and accelerate the desired cross-coupling pathway, making it more competitive against the debromination pathway.[1][6][8]
Q6: Should I consider protecting the carboxylic acid group on this compound?
A6: Protecting the carboxylic acid (e.g., as a methyl or ethyl ester) can be a beneficial strategy. The unprotected acid can interact with the base and potentially the catalyst, leading to solubility issues or undesired reactivity. Esterification simplifies the reaction by removing the acidic proton, often leading to cleaner reactions and easier purification. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Troubleshooting Guide: High Levels of Debromination Detected
If you observe significant formation of isonicotinic acid, follow this troubleshooting workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Microwave-Assisted Synthesis Involving 2-Bromoisonicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance for troubleshooting common issues and answers frequently asked questions related to the microwave-assisted synthesis involving 2-bromoisonicotinic acid. The information is designed to help optimize reaction outcomes and ensure experimental success.
Troubleshooting Guides
This section addresses specific problems that may be encountered during microwave-assisted synthesis with this compound, focusing on two primary reaction types: Suzuki-Miyaura coupling and amidation.
Suzuki-Miyaura Coupling Reactions
Issue: Low or No Product Yield
-
Question: My microwave-assisted Suzuki-Miyaura coupling of this compound with a boronic acid is resulting in low to no yield. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields are a frequent challenge in Suzuki couplings and can often be resolved by systematically evaluating and optimizing reaction parameters.
Troubleshooting Steps:
-
Reagent Quality and Integrity:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation (protodeboronation). It is advisable to use freshly purchased or recrystallized boronic acids. For substrates prone to degradation, consider using more stable derivatives like pinacol (B44631) esters.
-
Palladium Catalyst: The activity of palladium catalysts such as Pd(PPh₃)₄ can diminish with improper storage. Ensure catalysts are stored under an inert atmosphere.
-
Base: The purity, particle size, and anhydrous nature of the base (e.g., K₂CO₃, Cs₂CO₃) are critical for reaction success.
-
-
Optimization of Reaction Conditions:
-
Temperature: If conversion is low, incrementally increase the reaction temperature in 10-20 °C steps. Microwave reactors allow for precise temperature control, but be mindful of potential substrate or product decomposition at very high temperatures (e.g., >150 °C).[1]
-
Time: While microwave synthesis is known for rapid reaction times, insufficient heating duration can lead to incomplete reactions. Monitor reaction progress at various time points (e.g., 10, 20, 30 minutes) to determine the optimal time.[1]
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DMF/H₂O) is often effective as water's high dielectric constant facilitates microwave heating.[1] Ensure all solvents are thoroughly degassed to prevent oxidative degradation of the catalyst.
-
Microwave Power: Utilize a power setting that enables controlled and steady heating to the target temperature. Excessive power can cause localized overheating, leading to side product formation.
-
-
Exclusion of Oxygen:
-
The active Pd(0) species is highly sensitive to oxygen. It is crucial to purge the reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before sealing and initiating the reaction.
-
-
Issue: Significant Formation of Side Products (e.g., Homocoupling)
-
Question: I am observing a significant amount of homocoupling of my boronic acid starting material. How can this be minimized?
-
Answer: The homocoupling of boronic acids is a common side reaction, often facilitated by the presence of oxygen.
Troubleshooting Steps:
-
Rigorous Degassing: The most effective way to reduce homocoupling is to minimize the presence of oxygen. This can be achieved by thoroughly degassing the solvent and purging the reaction vessel with an inert gas before the addition of the catalyst.
-
Catalyst Selection: Using a pre-activated Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂.
-
Stoichiometry Control: While a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, a large excess can sometimes favor homocoupling. Ensure accurate stoichiometry of your reactants.
-
Amidation Reactions
Issue: Incomplete Conversion of this compound
-
Question: My microwave-assisted amidation of this compound with an amine is not proceeding to completion. What factors should I investigate?
-
Answer: Incomplete conversion in amidation reactions can stem from issues with reagent reactivity or suboptimal reaction conditions.
Troubleshooting Steps:
-
Amine Reactivity: The nucleophilicity of the amine is a key factor. Primary aliphatic amines are generally more reactive than secondary amines or anilines. For less reactive amines, higher temperatures and longer reaction times are typically required.
-
Temperature and Time: Systematically screen higher temperatures and longer irradiation times. Monitor the reaction for any signs of product or starting material decomposition.
-
Solvent Choice: High-boiling, polar aprotic solvents such as DMF, DMAc, or NMP are generally effective for microwave-assisted amidations due to their excellent heating properties and ability to dissolve reactants. Ensure the solvent is anhydrous.
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.2 to 1.5 equivalents) can help drive the equilibrium towards product formation.
-
Issue: Product Decomposition or Unwanted Side Reactions
-
Question: I am observing product decomposition or the formation of impurities at higher reaction temperatures. How can I address this?
-
Answer: Heteroaromatic compounds like this compound derivatives can be sensitive to high temperatures.
Troubleshooting Steps:
-
Optimize Temperature-Time Profile: The goal is to find the lowest possible temperature and shortest time that affords a good yield. A design of experiments (DoE) approach to screen both parameters simultaneously can be highly effective.
-
Monitor for Decarboxylation: At elevated temperatures, heteroaromatic carboxylic acids can undergo decarboxylation. If this is suspected, operating at a lower temperature for a longer duration may be beneficial.
-
Check for Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the pyridine (B92270) ring is susceptible to substitution by nucleophiles, including the amine reactant, at high temperatures. If you identify byproducts resulting from the displacement of bromine, reducing the reaction temperature is necessary.
-
Frequently Asked Questions (FAQs)
Q1: Is it safe to use a domestic microwave oven for these chemical syntheses? A1: No. It is extremely dangerous and strongly discouraged. Dedicated scientific microwave reactors are equipped with essential safety features, including precise temperature and pressure sensors and controls, which are absent in domestic ovens.
Q2: How do I select an appropriate solvent for a microwave-assisted reaction? A2: The ideal solvent should have a high dielectric constant for efficient absorption of microwave energy (e.g., DMF, NMP, ethanol, water). It must also be chemically compatible with your reaction system and capable of dissolving the reactants. For reactions in sealed vessels, the solvent's boiling point should be well above the target reaction temperature to avoid excessive pressure buildup.
Q3: What is a safe maximum operating temperature for reactions with this compound? A3: This is highly dependent on the specific substrates and reaction type. A good starting point for optimization is 100-120 °C. Temperatures can be cautiously increased up to 180-200 °C, but it is critical to monitor for decomposition via analytical methods like TLC or LC-MS.
Q4: How critical is stirring in a microwave synthesis? A4: Stirring is crucial. It ensures uniform temperature distribution throughout the reaction mixture, preventing localized "hot spots" that can lead to decomposition and promoting a consistent reaction rate. Always use an appropriate magnetic stir bar in the reaction vial.
Q5: My reaction vial became over-pressurized during the experiment. What are the likely causes? A5: Over-pressurization can be caused by several factors: the reaction generating gaseous byproducts, the reaction temperature significantly exceeding the solvent's boiling point, or the vial being overfilled. As a rule of thumb, do not fill the reaction vial to more than two-thirds of its total volume.
Experimental Protocols & Data
The following are representative protocols. Optimal conditions may vary based on the specific substrates used.
Representative Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction: Coupling of this compound with an arylboronic acid.
-
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Securely seal the vial.
-
Place the vial into the microwave reactor and heat to the desired temperature with stirring for the specified time.
-
Upon completion, allow the vial to cool to room temperature before opening.
-
Proceed with a standard aqueous work-up and purification.
-
Data Presentation: Optimization of Suzuki Coupling
Table 1: Representative Conditions for Microwave-Assisted Suzuki Coupling of this compound
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 30 | 68 |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 20 | 87 |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 120 | 20 | 93 |
| 4 | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (5:1) | 140 | 15 | 89 |
Note: Yields are representative and will vary based on the specific arylboronic acid used.
Representative Protocol: Microwave-Assisted Amidation
-
Reaction: Direct amidation of this compound with a primary amine.
-
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 eq) and the solvent (e.g., NMP).
-
Add the primary amine (1.5 eq).
-
Securely seal the vial.
-
Place the vial in the microwave reactor and irradiate at the target temperature with stirring for the specified duration.
-
After cooling, remove the solvent under reduced pressure and purify the crude product, typically by chromatography or recrystallization.
-
Data Presentation: Optimization of Amidation
Table 2: Representative Conditions for Microwave-Assisted Amidation of this compound
| Entry | Amine | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzylamine | DMF | 140 | 30 | 78 |
| 2 | Benzylamine | NMP | 160 | 20 | 90 |
| 3 | Aniline | DMAc | 180 | 45 | 63 |
| 4 | Morpholine | NMP | 150 | 30 | 96 |
Note: Yields are representative and will vary based on the specific amine used.
Visualizations
Caption: A typical experimental workflow for microwave-assisted synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Suzuki Reactions with 2-Bromoisonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-bromoisonicotinic acid. The inherent challenges of this substrate, namely the presence of a pyridine (B92270) nitrogen and a carboxylic acid moiety, often lead to complications such as catalyst inhibition and undesired side reactions. This guide offers insights into optimal base selection and reaction conditions to overcome these hurdles.
Troubleshooting Guide: Base Selection and Common Issues
The choice of base is paramount in the Suzuki coupling of this compound. The base not only facilitates the transmetalation step but can also influence catalyst activity and the stability of the starting material. Below is a summary of common issues and guidance on base selection.
| Issue Encountered | Potential Cause(s) | Recommended Base(s) | General Advice |
| Low to No Conversion | Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity. The carboxylate formed upon deprotonation can also bind to the palladium center. | Weaker inorganic bases such as K₃PO₄ , K₂CO₃ , or Cs₂CO₃ . | Use of bulky, electron-rich phosphine (B1218219) ligands can help shield the palladium catalyst. Increasing the catalyst loading may also be beneficial. |
| Decarboxylation of Starting Material | Harsh Reaction Conditions: Strong bases and high temperatures can promote the loss of the carboxylic acid group. | K₂CO₃ or Na₂CO₃ are generally milder options. Anhydrous conditions with K₃PO₄ can also be effective. | Employ the lowest effective temperature for the reaction. Monitor the reaction closely by TLC or LC-MS to minimize prolonged heating. |
| Protodeboronation of Boronic Acid | Presence of Water and Strong Base: Aqueous basic conditions can lead to the cleavage of the C-B bond in the boronic acid, reducing the availability of the coupling partner. | Anhydrous conditions using bases like K₃PO₄ . Using boronic esters (e.g., pinacol (B44631) esters) can also enhance stability. | Ensure solvents are thoroughly dried. Minimize the amount of water if an aqueous co-solvent is necessary. |
| Poor Reproducibility | Hygroscopic Bases: Bases like K₂CO₃ can absorb moisture, leading to inconsistent reaction conditions. | Cs₂CO₃ is less hygroscopic and often provides more reproducible results.[1] | Dry inorganic bases in an oven before use, and handle them in a glovebox or under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound failing?
A1: The failure of this specific Suzuki reaction can often be attributed to two main factors related to the substrate's structure. Firstly, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle. Secondly, the carboxylic acid group, especially when deprotonated by a base to a carboxylate, can also bind to the palladium center, inhibiting its activity. The choice of a weak inorganic base is crucial to mitigate these effects.
Q2: What is the optimal type of base to use for this reaction?
A2: Weaker inorganic bases are generally recommended. Strong bases can lead to a higher concentration of the carboxylate, increasing the likelihood of catalyst inhibition. Furthermore, strong bases can promote undesired side reactions like decarboxylation. Bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) have been used with success in related systems. Cesium carbonate is often considered a superior choice due to its higher solubility in organic solvents and less hygroscopic nature, which can lead to more consistent results.[1]
Q3: Can decarboxylation of this compound be prevented?
A3: Yes, to a significant extent. Decarboxylation is often promoted by high temperatures and the presence of a strong base. To minimize this side reaction, it is advisable to use the mildest possible reaction conditions. This includes employing a weaker base like potassium carbonate and running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Careful monitoring of the reaction progress is also key to avoid unnecessarily long reaction times at elevated temperatures.
Q4: Should I be concerned about the stability of my boronic acid?
A4: Yes, protodeboronation, the cleavage of the carbon-boron bond, is a common side reaction in Suzuki couplings, particularly under aqueous basic conditions. For sensitive boronic acids, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial. Alternatively, using more stable boronic acid derivatives, such as pinacol esters, can significantly reduce the extent of protodeboronation.
Experimental Workflow and Methodologies
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of specific parameters may be necessary for different substrates.
Diagram of the Experimental Workflow
General Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v). The reaction concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Inerting the System: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, usually 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl. This will protonate the product, making it more soluble in organic solvents.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica (B1680970) gel, to obtain the desired coupled product.
Logical Relationship for Base Selection
The selection of an appropriate base is a critical decision point in setting up a successful Suzuki reaction with this compound. The following diagram illustrates the logical considerations for this process.
References
Solvent effects on the reactivity of 2-Bromoisonicotinic acid
Technical Support Center: 2-Bromoisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this compound. The information is tailored for researchers, chemists, and professionals in drug development encountering challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: Researchers often face challenges related to:
-
Poor Solubility: this compound and its salts can have limited solubility in common organic solvents, complicating reaction setup and affecting reaction rates.[1]
-
Competing Reactions: Depending on the reaction conditions, side reactions such as protodebromination (loss of bromine) and decarboxylation (loss of CO₂) can occur, reducing the yield of the desired product.[2][3]
-
Catalyst Inhibition: In metal-catalyzed reactions like Suzuki-Miyaura coupling, the pyridine (B92270) nitrogen atom can coordinate to the metal center (e.g., palladium), potentially inhibiting catalyst activity.[2]
-
Reactivity of the Carboxylic Acid: The acidic proton can interfere with certain reagents, such as organometallics or strong bases, necessitating protection strategies or careful selection of reaction conditions.
Q2: How does solvent choice impact nucleophilic aromatic substitution (SNAr) reactions with this compound?
A2: For SNAr reactions, polar aprotic solvents are generally preferred.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly effective because they solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "bare" and more reactive.[4][5] This significantly accelerates the rate of SN2-type and SNAr reactions.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its nucleophilicity, which in turn slows down the reaction rate.[5]
Q3: Can decarboxylation be a problem, and which solvents might promote it?
A3: Yes, decarboxylation can be a significant side reaction, particularly upon heating.[3][6] While the presence of a beta-keto group makes decarboxylation much easier, even simple heating of carboxylic acids can induce it. The reaction mechanism often involves a cyclic transition state, and its rate can be influenced by the solvent. Protic solvents can potentially facilitate the proton transfer steps involved in some decarboxylation pathways. To minimize this side reaction, it is advisable to use the lowest effective reaction temperature.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
Issue: Low or no yield in a Suzuki-Miyaura coupling reaction.
| Potential Cause | Troubleshooting Steps & Solvent Considerations | Citation |
| Poor Reagent Solubility | The substrate, boronic acid, or base may not be sufficiently soluble. Use a solvent mixture. Common systems include Dioxane/Water, Toluene (B28343)/Water, or DMF/Water. The water helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). If solubility remains an issue even in DMF, consider switching to a more specialized solvent or functionalizing the starting material to improve solubility. | [1][2] |
| Catalyst Deactivation/Inhibition | Oxygen can deactivate the Pd(0) catalyst. Ensure the solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen). The pyridine nitrogen may also inhibit the catalyst. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this effect. | [7][8] |
| Inefficient Transmetalation | The base may be too weak or poorly soluble. Switch to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃, especially in less polar or anhydrous conditions. Ensure adequate water is present if using a base that requires it for dissolution and activity. | [2][8] |
| Protodebromination Side Reaction | The bromine atom is replaced by a hydrogen. This is often caused by excess water or protic solvents. Minimize the amount of water in the solvent system or use anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) with an anhydrous-compatible base like K₃PO₄. | [2] |
Guide 2: Esterification Reactions
Issue: Incomplete conversion or slow esterification rate.
| Potential Cause | Troubleshooting Steps & Solvent Considerations | Citation |
| Unfavorable Equilibrium | Esterification is an equilibrium process. Use the alcohol reactant as the solvent to drive the equilibrium towards the product. Alternatively, use a non-polar solvent like Toluene or Hexane with a Dean-Stark apparatus to remove the water byproduct. | [9] |
| Low Reactivity | The carboxylic acid may not be sufficiently activated. Convert the carboxylic acid to a more reactive intermediate like an acid chloride or use a coupling agent (e.g., DCC, EDC). The choice of solvent for these reactions is critical; aprotic solvents like DCM, THF, or DMF are typically used. | |
| Solvent Interference | The solvent may interfere with the reaction. Solvents with high hydrogen bond accepting capability (high β value) can stabilize the carboxylic acid's proton, reducing its reactivity.[10] For reactions with diazodiphenylmethane (B31153), for instance, DMSO was found to be slower than acetophenone (B1666503) despite similar polarity, due to its higher proton-acceptor ability.[10] |
Quantitative Data Summary
Direct quantitative kinetic data for this compound across various solvents is sparse in the literature. However, data for the structurally similar 2-Bromonicotinic acid in its reaction with diazodiphenylmethane provides insight into solvent effects. The reactivity is correlated by the Kamlet-Taft solvatochromic equation, which quantifies the contribution of different solvent properties.
Kamlet-Taft Correlation for 2-Bromonicotinic Acid [10]
log k = 0.81 + (3.03 * π*) + (0.80 * α) – (4.93 * β)
| Parameter | Solvent Property | Effect on Reactivity | Interpretation |
| π * | Polarity/Polarizability | Positive (3.03) | Higher solvent polarity stabilizes the charged transition state, accelerating the reaction. |
| α | Hydrogen Bond Donor (HBD) Acidity | Positive (0.80) | Solvents that can donate hydrogen bonds can assist in stabilizing the transition state. |
| β | Hydrogen Bond Acceptor (HBA) Basicity | Negative (-4.93) | This is the most significant term. Solvents that are strong hydrogen bond acceptors (like DMSO) strongly solvate the carboxylic acid proton in the ground state, stabilizing the starting material and significantly decreasing the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and a base such as K₃PO₄ (2.0 - 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-Dioxane and water (e.g., in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry, typically aiming for a concentration of 0.1 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[7]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate (B1210297). Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Fischer Esterification
This protocol describes a classic acid-catalyzed esterification.
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol (B129727) or ethanol), which will act as both the solvent and a reagent. Use a large excess of the alcohol (e.g., 20-50 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-5 mol%).
-
Reaction: Heat the mixture to reflux. To drive the reaction to completion, a Dean-Stark apparatus can be used if the solvent is immiscible with water (e.g., using butanol and toluene as a co-solvent).
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Purify as needed by chromatography.
Visualizations
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.
Caption: Influence of protic vs. aprotic solvents on nucleophile reactivity.
Caption: Logical relationships between solvent properties and reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity: Decarboxylation [employees.csbsju.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Bromoisonicotinic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction time and temperature in coupling reactions involving 2-Bromoisonicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling reactions of this compound, a crucial building block in pharmaceutical and materials science.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction with this compound is showing very low to no yield. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors. A primary consideration is the choice of reaction conditions, which need to be optimized for this specific substrate.
-
Inadequate Temperature: Many Suzuki couplings are effective between 80-100 °C.[1] For a potentially challenging substrate like this compound, a gradual increase in temperature, for instance to 110°C, might be necessary to overcome the activation energy barrier.[2]
-
Suboptimal Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition.[1] It is advisable to monitor the reaction progress using TLC or LC-MS to determine the optimal time, which can range from a few hours to overnight (12-24 hours).[1]
-
Catalyst and Ligand Issues: The palladium catalyst may be deactivated, or the ligand may not be suitable. Ensure the use of a reliable palladium source, such as Pd(PPh₃)₄ or a pre-catalyst.[3] For electron-deficient pyridines, bulky and electron-rich phosphine (B1218219) ligands are often beneficial.[4]
-
Improper Base or Solvent: The choice of base and solvent is critical. A common system is a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water, and a base such as K₂CO₃ or K₃PO₄.[1][5] The water is essential for activating the boronic acid with the inorganic base.[1]
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.[3] Ensure that all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][3]
-
Issue 2: Significant Byproduct Formation
-
Question: I am observing significant byproduct formation in my coupling reaction. How can I minimize this?
-
Answer: Byproduct formation is a common issue that can often be mitigated by carefully controlling the reaction parameters.
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.[1][3] Rigorous degassing of the reaction mixture is crucial. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also favor the desired cross-coupling.[1] Starting with a Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[3]
-
Protodeboronation: This is the loss of the boron group from the boronic acid, which is then replaced by a hydrogen atom.[1] This can be minimized by using fresh boronic acids or more stable derivatives like pinacol (B44631) esters.[3] While water is often necessary, for sensitive substrates, anhydrous conditions might be preferable to reduce the proton source.[2]
-
Debromination of Starting Material: The bromo group on the this compound can be replaced by a hydrogen atom. Optimizing the reaction time and avoiding excessively high temperatures can help reduce this side reaction.[1] The choice of ligand can also help stabilize the catalyst and prevent this.[1]
-
Hydrodehalogenation in Buchwald-Hartwig Amination: This involves the reduction of the bromo-pyridine. This can be a result of β-hydride elimination. Using bulky ligands can disfavor this side reaction and promoting the desired reductive elimination.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting temperatures and reaction times for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings of this compound?
A1: A good starting point for temperature for both Suzuki-Miyaura and Buchwald-Hartwig reactions is typically between 80 °C and 100 °C.[1][4] For Heck reactions, the temperature is usually above 100 °C.[7] Reaction times can vary significantly, from a few hours to 24 hours.[1][4] It is highly recommended to monitor the reaction's progress by TLC or LC-MS to determine the optimal time.
Q2: How do I choose the right palladium catalyst and ligand for my coupling reaction?
A2: The choice is highly dependent on the specific coupling reaction and the coupling partner.
-
Suzuki-Miyaura: A common and effective catalyst is Pd(PPh₃)₄.[1][5] For more challenging substrates, precatalysts like those developed by Buchwald can be more reliable.[3]
-
Buchwald-Hartwig Amination: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) is a good starting point for electron-deficient bromopyridines.[4]
-
Heck Reaction: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, often used with phosphine ligands like PPh₃ or o-Tol₃P.[7]
Q3: What is the role of the base in these coupling reactions, and which one should I use?
A3: The base plays a crucial role in the catalytic cycle.
-
In Suzuki-Miyaura reactions, an inorganic base like K₂CO₃ or K₃PO₄ is commonly used to activate the boronic acid.[5]
-
In Buchwald-Hartwig amination , strong, non-nucleophilic bases are generally required.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may necessitate higher temperatures or longer reaction times.[6]
-
For the Heck reaction , bases such as Et₃N, NaOAc, or Na₂CO₃ are typically employed.[7]
Q4: Can I run these reactions open to the air?
A4: No, it is critical to perform these palladium-catalyzed coupling reactions under an inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands, leading to failed reactions or the formation of byproducts like homocoupled products.[1][3] Thoroughly degassing solvents is also a crucial step.[1]
Q5: My this compound starting material is poorly soluble. What can I do?
A5: Poor solubility can hinder the reaction. Trying different solvents or solvent mixtures is the first step. For Suzuki reactions, solvents like 1,4-dioxane/water, toluene/water, or THF/water are common choices.[1] In some cases, switching to a solvent like DMF might help, but be mindful of potential side reactions.[8] For Buchwald-Hartwig reactions, toluene, dioxane, and THF are commonly used.[4] For Heck reactions, DMF, NMP, DMA, dioxane, and toluene are suitable options.[7]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Temperature | 80 - 100 °C | May require higher temperatures for challenging substrates.[1] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine the optimal time.[1] |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A reliable Pd(0) source.[1][5] |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess can favor cross-coupling.[1] |
| Base | K₃PO₄ or K₂CO₃ (1.5 - 3.0 eq) | Essential for activating the boronic acid.[3][5] |
| Solvent | 1,4-Dioxane/Water (4:1) | Degassing is crucial to prevent catalyst deactivation.[1][5] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Condition | Notes |
| Temperature | 80 - 110 °C | Dependent on the reactivity of the substrates and catalyst system.[4] |
| Reaction Time | 12 - 24 hours | Monitor progress by TLC or LC-MS.[4] |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Used in combination with a suitable ligand.[4] |
| Ligand | Xantphos, BINAP, DavePhos | Recommended for electron-deficient bromopyridines.[4] |
| Base | Strong, non-nucleophilic base | Weaker bases may require higher temperatures.[4][6] |
| Solvent | Toluene, Dioxane, or THF | Must be anhydrous.[4] |
Table 3: Recommended Starting Conditions for Heck Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Temperature | > 100 °C | Generally requires higher temperatures than Suzuki or Buchwald-Hartwig.[7] |
| Reaction Time | Varies (monitor by TLC/LC-MS) | Highly dependent on substrates and specific conditions. |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common choices for Heck reactions.[7] |
| Ligand | PPh₃, o-Tol₃P | Often used with palladium sources.[7] |
| Base | Et₃N, NaOAc, Na₂CO₃ | A variety of bases can be effective.[7] |
| Solvent | DMF, NMP, Dioxane, Toluene | Anhydrous conditions are generally preferred.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1][5]
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the determined reaction time (e.g., 12-24 hours).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.[1]
-
Proceed with standard aqueous work-up and purification by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
To a reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 eq) and the amine coupling partner.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the determined reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with a suitable solvent like ethyl acetate (B1210297) and filter through a pad of Celite to remove insoluble materials.[4]
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[4]
Protocol 3: General Procedure for Heck Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq), the palladium source (e.g., Pd(OAc)₂), the ligand (if used, e.g., PPh₃), and the base (e.g., Et₃N).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF or toluene).
-
Add the alkene coupling partner.
-
Heat the reaction mixture to the desired temperature (e.g., > 100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with an appropriate work-up and purification.
Visualizations
Caption: Troubleshooting workflow for low-yielding coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
Reducing homocoupling side products in Suzuki reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing undesired homocoupling side products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the same coupling partner react with each other. This typically involves two molecules of the organoboron reagent (e.g., boronic acid) coupling to form a symmetrical biaryl byproduct (B–B). It is undesirable because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule[1].
Q2: What are the primary causes of boronic acid homocoupling?
A2: The primary causes of homocoupling are the presence of dissolved oxygen and excess palladium(II) species in the reaction mixture[1][2]. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0), thus entering a catalytic cycle for homocoupling[1][3]. Using a Pd(II) precatalyst (like Pd(OAc)₂) without an efficient initial reduction to Pd(0) can also lead to an increased concentration of Pd(II) species that promote this side reaction[1][4].
Q3: How can I detect and quantify homocoupling byproducts?
A3: Homocoupling byproducts can be identified by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For quantification, LC-MS or Gas Chromatography (GC) with an internal standard is typically employed to determine the relative ratio of the desired cross-coupled product to the homocoupled byproduct[5].
Troubleshooting Guide: High Homocoupling
This guide addresses the common issue of significant homocoupling byproduct formation.
Problem: Significant formation of boronic acid homocoupling byproduct is observed.
High levels of homocoupling can often be traced back to specific issues with the reaction setup and components. The following workflow and detailed solutions can help diagnose and resolve the problem.
Possible Cause 1: Presence of Dissolved Oxygen
Oxygen is a key culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst to Pd(II)[2][3].
-
Solution: Implement rigorous degassing of all solvents, reagents, and the reaction vessel.
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for an extended period (30-60 minutes)[2][6].
-
Freeze-Pump-Thaw: For more sensitive reactions, perform at least three freeze-pump-thaw cycles to ensure thorough oxygen removal[6].
-
Maintain a positive pressure of inert gas throughout the entire reaction setup and duration[6].
-
Possible Cause 2: High Concentration of Pd(II) Species
Using Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an in situ reduction to the active Pd(0) form. This reduction step can itself be a source of homocoupling, as the boronic acid can act as the reductant[4][7].
-
Solution 2a: Use a Pd(0) Catalyst Source. Switching to a direct Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can bypass the problematic initial reduction step[6][7].
-
Solution 2b: Add a Mild Reducing Agent. The addition of a mild reducing agent can help minimize the concentration of free Pd(II). Potassium formate (B1220265) has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle[3][6][8].
Possible Cause 3: Inappropriate Ligand Choice
The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. The rates of the desired catalytic steps versus side reactions are significantly influenced by the ligand's properties[2][9].
-
Solution: Use bulky, electron-rich phosphine (B1218219) ligands. These ligands promote the final reductive elimination step of the desired product, which is often faster than the side reactions leading to homocoupling[2][6][9]. Screening ligands is often necessary.
| Ligand Type | Examples | General Effect on Homocoupling |
| Bulky, Electron-Rich Monophosphines | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Generally decrease homocoupling by accelerating reductive elimination[6][9]. |
| Simple/Less Bulky Phosphines | PPh₃, PCy₃ | May allow for more homocoupling, especially under non-ideal conditions[1][10]. |
| Bidentate Phosphines | dppf, XantPhos | Can be effective, but performance is substrate-dependent[4]. |
Possible Cause 4: Suboptimal Base or Temperature
The base is essential for activating the boronic acid for transmetalation[10][11]. However, an inappropriate base or excessively high temperatures can promote side reactions.
-
Solution 4a: Screen Bases. The choice of base can influence reaction kinetics. Stronger bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often more effective than weaker ones for activating the boronic acid and promoting the desired cross-coupling[1][6].
-
Solution 4b: Optimize Temperature. While heat can increase reaction rates, excessively high temperatures can also accelerate catalyst decomposition and side reactions[6][9]. Find the lowest effective temperature that provides a reasonable reaction time with minimal byproduct formation.
| Parameter | Condition | Rationale |
| Base | Use effective bases (e.g., K₃PO₄, Cs₂CO₃) | A base that efficiently promotes transmetalation will favor the cross-coupling pathway over homocoupling[1][9]. |
| Temperature | Use the lowest effective temperature (e.g., 80-100 °C) | Higher temperatures can accelerate catalyst decomposition and increase side reactions[9]. |
Key Reaction Mechanisms & Protocols
Visualizing the Suzuki Catalytic Cycle and Homocoupling Pathway
Understanding the mechanism is key to troubleshooting. The desired Suzuki-Miyaura reaction follows a well-defined catalytic cycle. Homocoupling occurs via a competing pathway primarily involving Pd(II) species.
General Experimental Protocol to Minimize Homocoupling
This protocol incorporates best practices for setting up a Suzuki reaction to suppress byproduct formation.
1. Apparatus Setup:
-
Assemble a Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet connected to an inert gas (Argon or Nitrogen) line.
2. Reagent Preparation and Degassing:
-
Add the aryl halide (1.0 equiv.), boronic acid or ester (1.1-1.5 equiv.), and finely powdered base (e.g., K₃PO₄, 2.0 equiv.) to the reaction flask.
-
In a separate flask, prepare the required volume of solvent (e.g., 1,4-Dioxane/Water 4:1 v/v).
-
Degas the solvent by sparging with a subsurface stream of inert gas for at least 30 minutes[9]. For more rigorous degassing, use the freeze-pump-thaw method (three cycles)[6].
3. Reaction Assembly:
-
Seal the reaction flask containing the solid reagents. Evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an inert atmosphere[6][9].
-
Using a syringe, transfer the degassed solvent to the reaction flask under a positive flow of inert gas.
-
Add the phosphine ligand (e.g., SPhos, 4 mol%) and the palladium source (e.g., Pd(OAc)₂, 2 mol%, or a Pd(0) source) under a positive flow of inert gas[9].
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-16 hours).
5. Workup:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. scilit.com [scilit.com]
Validation & Comparative
Reactivity in Suzuki Coupling: A Comparative Guide to 2-Bromoisonicotinic Acid and 2-Chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel pharmaceuticals and functional materials, the choice of halo-substituted building blocks is a critical parameter that dictates reaction conditions and overall efficiency. This guide provides an objective comparison of the reactivity of 2-bromoisonicotinic acid and 2-chloroisonicotinic acid in Suzuki coupling reactions, supported by established chemical principles and experimental data from analogous systems.
Executive Summary
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of the carbon-halogen bond is a key determinant of reaction success. The established order of reactivity for halogens is I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step of the palladium catalyst. Consequently, This compound is anticipated to be significantly more reactive than 2-chloroisonicotinic acid under identical Suzuki coupling conditions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. For the less reactive 2-chloroisonicotinic acid, more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are typically required to achieve comparable results.
Theoretical Background: The Suzuki-Miyaura Catalytic Cycle
The superior reactivity of this compound over its chloro-analog can be understood by examining the key steps of the Suzuki-Miyaura catalytic cycle. The cycle is generally understood to proceed via three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: This is often the rate-determining step of the catalytic cycle. The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyridine. The C-Br bond in this compound has a lower bond dissociation energy than the C-Cl bond in 2-chloroisonicotinic acid. This weaker C-Br bond allows for a faster rate of oxidative addition, thus initiating the catalytic cycle more readily.
-
Transmetalation: Following oxidative addition, the organoboron reagent (activated by a base) transfers its organic group to the palladium(II) center.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The electron-withdrawing nature of the carboxylic acid group and the pyridine (B92270) nitrogen in both molecules can influence the overall reactivity, but the inherent difference in the C-X bond strength remains the dominant factor in their comparative reactivity.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance and Data
| Parameter | This compound | 2-Chloroisonicotinic Acid | Rationale |
| Relative Reactivity | High | Moderate to Low | The C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition. |
| Typical Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃) | Highly active catalysts with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/XPhos, PEPPSI-IPr) are often required. | The higher reactivity of the bromo-substrate allows for the use of less active, more conventional catalysts. The chloro-substrate requires a more specialized catalyst to overcome the higher activation energy of the oxidative addition step. |
| Typical Reaction Temp. | Moderate (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) or microwave irradiation | The higher reactivity of the C-Br bond allows for coupling at lower temperatures. |
| Typical Reaction Time | Shorter (e.g., 2-12 hours) | Longer (e.g., 12-24 hours) | The faster catalytic cycle with the bromo-substrate leads to quicker consumption of starting materials. |
| Expected Yield | Generally Good to Excellent | Moderate to Good (highly dependent on catalyst and conditions) | While dependent on the specific coupling partners and optimized conditions, the higher reactivity of the bromo-compound often translates to higher yields. For example, the Suzuki coupling of dimethyl 4-chloropyridine-2,6-dicarboxylate with 3-aminophenylboronic acid using Pd(PPh₃)₄ required heating at 85 °C for 18 hours.[1] In contrast, Suzuki couplings of 2-bromopyridines often proceed under milder conditions with high yields. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 2-chloroisonicotinic acid. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol utilizes a standard palladium catalyst and conditions suitable for a relatively reactive aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane (B91453) and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture and add this solution to the reaction flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloroisonicotinic Acid
This protocol employs a more active catalyst system, which is often necessary for the coupling of less reactive aryl chlorides.
Materials:
-
2-Chloroisonicotinic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.06 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
Procedure:
-
In a glovebox, add 2-chloroisonicotinic acid, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Remove the tube from the glovebox and add degassed, anhydrous 1,4-dioxane via syringe under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure as described in Protocol 1.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between this compound and 2-chloroisonicotinic acid as a substrate in Suzuki-Miyaura cross-coupling reactions involves a trade-off between reactivity and cost/availability. This compound is the more reactive partner, generally allowing for milder reaction conditions and the use of standard palladium catalysts. In contrast, the less reactive but often more economical 2-chloroisonicotinic acid typically necessitates more forceful conditions and the use of advanced, highly active catalyst systems. For many applications, particularly in process development and large-scale synthesis, the development of a robust protocol using the chloro-derivative can be highly advantageous. This guide provides the foundational knowledge and starting points for researchers to make informed decisions and optimize their synthetic strategies.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of halo-pyridines, such as 2-bromoisonicotinic acid, stand out for their versatility and efficiency. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical to the success of these transformations, influencing reaction yields, selectivity, and substrate scope. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and its derivatives, supported by available experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst is dictated by the specific coupling reaction and the nature of the coupling partners. The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions involving this compound or structurally similar substrates.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound Derivatives
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | General conditions for bromopyridines.[1] |
| PdCl₂(dppf) | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 92 | Effective for less reactive chloro-pyridines, suggesting high activity for bromo-pyridines.[1] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene | 110 | 2 | >95 | Highly active system for challenging Suzuki couplings. |
| Pd₂(dba)₃ / XPhos | Heteroarylboronic acid | K₃PO₄ | Dioxane | 80 | 4 | High | Broadly applicable for heteroaryl couplings. |
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound Derivatives
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 6 | 94 | Highly effective for amination of aryl chlorides, indicating good performance with bromides.[2][3] |
| Pd(OAc)₂ / RuPhos | Primary & Secondary Amines | K₂CO₃ | t-BuOH | 100 | 2-4 | High | RuPhos is known to be effective for a broad range of amines. |
| Pd-PEPPSI-IPentCl | Sterically Hindered Amines | NaOtBu | DME | 80 | 12 | High | Specialized catalyst for challenging aminations.[4] |
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound Derivatives
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | DMF | 100 | 3 | up to 96 | Classical conditions for Sonogashira coupling of bromopyridines. |
| Pd(OAc)₂ / PPh₃ / CuI | Terminal Alkynes | Et₃N | DMF | 100 | 3 | 72-96 | Optimized conditions for 2-amino-3-bromopyridines. |
| [Pd(IPr*)(acac)Cl] | Phenylacetylene | K₃PO₄ | DMSO | 125 | 17 | 84 | Highly active catalyst system for aryl bromides. |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube, add the this compound derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). The palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand, if required, are then added. The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) is added, and the reaction mixture is heated to the desired temperature with stirring for the specified time. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
In a glovebox, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine (B1218219) ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). The tube is sealed and brought out of the glovebox. The this compound derivative (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the solvent (e.g., toluene, 5 mL) are added. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with stirring for the required time. After cooling, the mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[2][3]
General Protocol for Sonogashira Coupling
To a solution of the this compound derivative (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv) are added. The reaction mixture is stirred at the appropriate temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched, and the product is extracted and purified as described for the Suzuki-Miyaura coupling.
Experimental Workflow and Catalytic Cycles
The following diagrams illustrate a generalized experimental workflow for palladium-catalyzed cross-coupling reactions and the fundamental catalytic cycles involved.
References
A Comparative Guide to the Biological Activity of 2-Bromoisonicotinic Acid Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-bromoisonicotinic acid derivatives and their structural analogs. While direct comparative studies are limited, this document synthesizes available data on the herbicidal, antimicrobial, and cytotoxic properties of related pyridine (B92270) carboxylic acid derivatives to infer the potential impact of the 2-bromo substitution. Experimental protocols for key biological assays and diagrams of relevant signaling pathways are included to support further research and drug development in this area.
Introduction to this compound and Its Analogs
Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold for various biologically active compounds. Its derivatives have demonstrated a wide spectrum of activities, from antimicrobial to herbicidal. The introduction of a bromine atom at the 2-position of the pyridine ring, creating this compound, significantly alters the electronic and steric properties of the molecule, which can in turn influence its biological activity and mechanism of action. This guide explores the reported biological activities of derivatives of this compound in comparison to their non-brominated and other substituted analogs.
Comparative Biological Activity
While comprehensive quantitative data directly comparing this compound derivatives with their analogs is scarce in publicly available literature, structure-activity relationship (SAR) studies on related pyridine carboxylic acid derivatives provide valuable insights.
Herbicidal Activity
Pyridine carboxylic acid derivatives are known to act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible plants. The substitution pattern on the pyridine ring is crucial for this activity.
Table 1: Herbicidal Activity of Picolinic Acid Analogs Against Various Weeds
| Compound ID | Structure | Target Weed | Activity | Reference Compound(s) |
| V-8 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-1H-pyrazol-1-yl)picolinic acid | Broadleaf Weeds | Better post-emergence activity than Picloram at 300 g/ha | Picloram |
| I-01 | 2-((3-(5-(trifluoromethyl)pyridin-2-yl)-2-oxobenzo[d]thiazol-6-yl)oxy)propanoate | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Complete inhibition at 75 g/ha | - |
| I-09 | 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-oxobenzo[d]thiazol-6-yl)oxy)propanoate | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Complete inhibition at 75 g/ha | - |
Note: The data presented is for picolinic acid (pyridine-2-carboxylic acid) derivatives, which are structural isomers of isonicotinic acid derivatives. This data is included to provide an indication of the potential for herbicidal activity within this class of compounds.
Antimicrobial Activity
Derivatives of nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid have been investigated for their antimicrobial properties. The presence and position of substituents on the pyridine ring can significantly impact their efficacy against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Nicotinic Acid and Isonicotinic Acid Analogs
| Compound/Analog | Target Organism(s) | Activity (MIC, µg/mL) | Reference Compound(s) |
| Nicotinic Acid Acylhydrazone Derivative (Compound 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | - |
| Nicotinic Acid 1,3,4-Oxadiazoline Derivative (Compound 25) | Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538 | 7.81 | - |
| Nicotinic Acid 1,3,4-Oxadiazoline Derivative (Compound 25) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | - |
| Isonicotinic Acid Hydrazide Analog (Compound 4) | Cryptococcus neoformans | 25 | - |
| Isonicotinic Acid Hydrazide Analog (Compound 4) | Staphylococcus aureus, Candida albicans | 100 | - |
| Benzothiazole Analog (Compound 3e) | Gram-positive and Gram-negative bacteria | 3.12 | Ciprofloxacin (MIC 6.25) |
| Benzothiazole Analog (Compound 3n) | Fungal strains | 1.56 - 12.5 | - |
Cytotoxic Activity
The cytotoxic potential of pyridine carboxylic acid derivatives against various cancer cell lines has been explored, suggesting their potential as anticancer agents.
Table 3: Cytotoxic Activity of Pyridine Carboxylic Acid Analogs
| Compound/Analog | Cell Line | Activity (IC₅₀, µM) | Reference Compound(s) |
| Dihydropyridine Carboxylic Acid Derivative (3a) | HCT-15 (colorectal adenocarcinoma) | 7.94 ± 1.6 | Cisplatin, Gefitinib |
| Dihydropyridine Carboxylic Acid Derivative (3b) | HCT-15 (colorectal adenocarcinoma) | 9.24 ± 0.9 | Cisplatin, Gefitinib |
| Brefeldin A Derivative (Compound 7) | K562 (chronic myelogenous leukemia) | 0.84 | Doxorubicin |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Post-Emergence Herbicidal Activity Assay
This protocol evaluates the efficacy of a compound against established weeds.
-
Plant Cultivation: Weed species are cultivated in pots in a greenhouse under controlled conditions (e.g., 20–25°C, adequate watering) until they reach the 3-4 leaf stage.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Tween-80) to the desired concentrations.
-
Application: The compound solutions are uniformly sprayed onto the foliage of the test plants. A control group is treated with the solvent and surfactant solution only.
-
Evaluation: Plants are observed for 14-21 days for signs of phytotoxicity (e.g., chlorosis, necrosis, growth stunting). The herbicidal effect is assessed by visually rating the percentage of plant injury or by measuring the fresh weight of the above-ground plant material. The inhibition rate (%) is calculated relative to the untreated control group.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. Control wells (no compound) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell viability and cytotoxicity.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of approximately 515 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of nicotinic acid analogs are often mediated through specific signaling pathways.
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Bromoisonicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2-Bromoisonicotinic acid. It further contrasts its spectral characteristics with those of key analogs, Isonicotinic acid and 2-Chloronicotinic acid, to highlight the influence of the halogen substituent on the spectroscopic properties. This document is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and characterization of these and similar compounds.
Introduction
This compound is a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its reactivity, driven by the presence of the bromine atom and the carboxylic acid functionality on the pyridine (B92270) ring, allows for diverse chemical modifications. Accurate and unambiguous structural confirmation of this compound and its derivatives is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | COOH (ppm) |
| This compound | - | ~7.8 (d) | ~7.7 (dd) | ~8.7 (d) | >10 (br s) |
| Isonicotinic acid | 8.79 (d) | 7.83 (d) | 7.83 (d) | 8.79 (d) | ~14 (br s)[1] |
| 2-Chloronicotinic acid | - | 8.25 (dd) | 7.55 (dd) | 8.65 (dd) | >10 (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) |
| This compound | ~145 | ~128 | ~142 | ~124 | ~151 | ~165 |
| Isonicotinic acid | 150.8 | 121.5 | 141.9 | 121.5 | 150.8 | 166.5 |
| 2-Chloronicotinic acid | 152.1 | 123.4 | 141.2 | 140.1 | 150.2 | 165.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | Isonicotinic acid | 2-Chloronicotinic acid |
| O-H (Carboxylic Acid) | 3000-2500 (broad) | 3000-2500 (broad) | 3000-2500 (broad) |
| C=O (Carboxylic Acid) | ~1710 | ~1715 | ~1700 |
| C=C, C=N (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-Br Stretch | 600-500 | - | - |
| C-Cl Stretch | - | - | 800-600 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | 202.01 | [M]+• at 201/203 (1:1 ratio), [M-OH]+, [M-COOH]+, [M-Br]+ |
| Isonicotinic acid | 123.11 | [M]+• at 123, [M-OH]+, [M-COOH]+ |
| 2-Chloronicotinic acid | 157.55 | [M]+• at 157/159 (3:1 ratio), [M-OH]+, [M-COOH]+, [M-Cl]+ |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the analysis of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH indicator). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis of carboxylic acids, derivatization to a more volatile ester form (e.g., methyl ester) is often necessary.
-
Derivatization (Esterification): React the carboxylic acid with an esterifying agent (e.g., diazomethane (B1218177) or methanol (B129727) with an acid catalyst) to form the corresponding methyl ester.
-
Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Separation: Inject a small volume of the sample solution into the GC. The oven temperature is programmed to ramp up to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) or chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) is a key diagnostic feature.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized product like this compound.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Conclusion
References
A Comparative Crystallographic Analysis of Bromo-substituted Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of Key Bromo-substituted Pyridine (B92270) Carboxylic Acid Isomers
This guide provides a comprehensive comparison of the X-ray crystallographic data for key isomers of bromo-substituted pyridine carboxylic acids. While the crystal structure for 2-Bromoisonicotinic acid (2-bromo-4-pyridinecarboxylic acid) is not publicly available, this guide presents a detailed analysis of its closely related isomers: 2-Bromonicotinic acid (2-bromo-3-pyridinecarboxylic acid) and 3-Bromoisonicotinic acid (3-bromo-4-pyridinecarboxylic acid). This comparative information is crucial for understanding structure-property relationships, polymorphism, and for the rational design of novel pharmaceutical compounds and functional materials.[1][2]
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 2-Bromonicotinic acid and 3-Bromoisonicotinic acid, offering a direct comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for Bromo-substituted Pyridine Carboxylic Acid Isomers
| Parameter | 2-Bromonicotinic acid[2] | 3-Bromoisonicotinic acid[3][4] |
| Empirical Formula | C₆H₄BrNO₂ | C₆H₄BrNO₂ |
| Formula Weight | 202.01 | 202.01 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 3.9286(3) | 7.2512(6) |
| b (Å) | 12.9737(9) | 7.3916(6) |
| c (Å) | 12.8570(8) | 7.4920(7) |
| α (°) | 90 | 65.065(4) |
| β (°) | 96.695(4) | 68.858(4) |
| γ (°) | 90 | 64.919(4) |
| Volume (ų) | 650.83(8) | 321.60(5) |
| Z | 4 | 2 |
| Temperature (K) | 120 | 150(2) |
| R-factor (%) | 3.8 | 3.69 |
Table 2: Selected Bond Lengths and Torsion Angles
| Feature | 2-Bromonicotinic acid[2] | 3-Bromoisonicotinic acid |
| C-Br Bond Length (Å) | Data not available in abstract | Requires CIF file for full details |
| C-C(OOH) Bond Length (Å) | Data not available in abstract | Requires CIF file for full details |
| (Br)C—C—C—O Torsion Angle (°) | -20.1(9) | Requires CIF file for full details |
Structural Insights and Comparison
The crystallographic data reveals significant differences in the packing and molecular conformation of the two isomers. 2-Bromonicotinic acid crystallizes in a monoclinic system, while 3-Bromoisonicotinic acid adopts a triclinic structure.[2][3] This difference in crystal packing is primarily driven by the distinct hydrogen bonding networks established in the solid state.
In the crystal structure of 2-Bromonicotinic acid, supramolecular chains are formed through O–H···N hydrogen bonds.[2] In contrast, 3-Bromoisonicotinic acid's crystal packing is dictated by strong O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule, forming what is known as a supramolecular heterosynthon.[1]
A notable feature of 2-Bromonicotinic acid is the twisting of the carboxylic acid residue out of the plane of the pyridine ring, as indicated by the (Br)C—C—C—Ocarbonyl torsion angle of -20.1 (9)°.[2] This conformational feature will influence the molecule's ability to participate in intermolecular interactions and can have implications for its solubility and bioavailability.
Experimental Protocols
The following section details the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of bromo-substituted pyridine carboxylic acids, based on common practices for small organic molecules.
Synthesis
The synthesis of bromo-substituted pyridine carboxylic acids can be achieved through various methods, including the direct bromination of the parent pyridine carboxylic acid or through multi-step synthetic routes starting from commercially available precursors. For instance, 3-Bromoisonicotinic acid can be synthesized from 3-bromopyridine (B30812) and carbon dioxide.[4]
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.
-
Solvent Selection : A suitable solvent or a mixture of solvents is chosen in which the compound exhibits moderate solubility. Common solvents for this class of compounds include ethanol, methanol, and ethyl acetate.
-
Solution Preparation : A saturated or near-saturated solution of the purified compound is prepared at room temperature or a slightly elevated temperature.
-
Crystallization : The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks leads to the formation of single crystals.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Processing : The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Workflow for X-ray Crystallography of Bromo-substituted Pyridine Carboxylic Acids
The following diagram illustrates the general workflow from compound synthesis to the final crystallographic analysis.
References
In-Silico Prediction of Properties for 2-Bromoisonicotinic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the early assessment of a compound's physicochemical and pharmacokinetic properties is paramount to de-risk development and reduce costly late-stage failures. In-silico prediction models offer a rapid and cost-effective approach to evaluate key drug-like attributes, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This guide provides a comparative analysis of in-silico predicted properties for 2-Bromoisonicotinic acid and three of its derivatives: 2-bromo-6-methylisonicotinic acid, methyl 2-bromoisonicotinate, and 2-bromoisonicotinamide. The predicted data is benchmarked against available experimental data for the parent compound and presented alongside alternative in-silico prediction platforms.
Comparative Analysis of Predicted Properties
The following tables summarize the in-silico predicted physicochemical, pharmacokinetic, and toxicological properties for this compound and its derivatives, generated using a selection of freely available online prediction tools.
Physicochemical Properties
A molecule's fundamental physical and chemical characteristics, such as molecular weight, lipophilicity (LogP), and solubility (LogS), are critical determinants of its biological behavior.
| Property | This compound | 2-bromo-6-methylisonicotinic acid | methyl 2-bromoisonicotinate | 2-bromoisonicotinamide |
| Molecular Weight ( g/mol ) | 202.01 | 216.03 | 216.03 | 201.03 |
| LogP | 1.20 | 1.63 | 1.37 | 0.77 |
| LogS (ESOL) | -1.74 | -2.18 | -1.95 | -1.48 |
| pKa (acidic) | 3.68 | 3.85 | - | - |
| pKa (basic) | 1.83 | 2.11 | 1.54 | 1.23 |
| Polar Surface Area (Ų) | 50.23 | 50.23 | 39.19 | 55.12 |
Pharmacokinetic (ADME) Properties
The ADME profile of a compound dictates its journey through the body, from absorption into the bloodstream to its eventual elimination.
| Property | This compound | 2-bromo-6-methylisonicotinic acid | methyl 2-bromoisonicotinate | 2-bromoisonicotinamide |
| GI Absorption | High | High | High | High |
| BBB Permeant | No | No | No | No |
| P-gp Substrate | No | No | No | No |
| CYP1A2 Inhibitor | No | No | No | No |
| CYP2C19 Inhibitor | No | No | No | No |
| CYP2C9 Inhibitor | No | No | No | No |
| CYP2D6 Inhibitor | No | No | No | No |
| CYP3A4 Inhibitor | No | No | No | No |
| Log Kp (skin permeation) | -7.09 cm/s | -6.75 cm/s | -6.80 cm/s | -7.53 cm/s |
Toxicological Properties
Early identification of potential toxicities is crucial to prevent adverse drug reactions. In-silico models can predict a range of toxicological endpoints.
| Property | This compound | 2-bromo-6-methylisonicotinic acid | methyl 2-bromoisonicotinate | 2-bromoisonicotinamide |
| hERG I Inhibitor | No | No | No | No |
| H-HT | No | No | No | No |
| DILI | No | No | No | No |
| AMES Toxicity | No | No | No | No |
| Rat Acute Toxicity (LD50) | 2.58 mol/kg | 2.58 mol/kg | 2.51 mol/kg | 2.65 mol/kg |
Experimental Protocols for In-Silico Prediction Validation
To ensure the reliability of in-silico predictions, experimental validation is essential. The following are detailed methodologies for key experiments cited in the evaluation of small molecule drug candidates.
Aqueous Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
2 mL glass vials
-
Orbital shaker
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Incubate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
-
The solubility is reported in µg/mL or mM.
Caco-2 Permeability Assay
This in-vitro model is widely used to predict intestinal drug absorption.[1][2][3][4][5]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
hERG Inhibition Assay (Patch-Clamp Electrophysiology)
This assay is the gold standard for assessing the potential of a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.[6][7][8][9][10]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
Patch-clamp electrophysiology rig (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
Test compound and positive control (e.g., E-4031)
Procedure:
-
Culture the hERG-expressing HEK293 cells to an appropriate confluency.
-
On the day of the experiment, prepare single cells for patch-clamp recording.
-
Form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane.
-
Establish a whole-cell recording configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
After establishing a stable baseline recording, perfuse the cell with increasing concentrations of the test compound.
-
Record the hERG current at each concentration and after a washout period.
-
Measure the inhibition of the hERG tail current at each concentration relative to the baseline.
-
Construct a concentration-response curve and calculate the IC50 value (the concentration at which 50% of the hERG current is inhibited).
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11][12][13][14][15]
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
S9 metabolic activation system (from rat liver)
-
Test compound, negative control (vehicle), and positive controls (known mutagens)
Procedure:
-
Prepare overnight cultures of the Salmonella strains.
-
In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer.
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.
In-Vitro Cytotoxicity Assay (MTT/XTT Assay)
These colorimetric assays measure cell viability and are commonly used to determine the cytotoxic potential of a compound.[16][17][18][19][20]
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
For the XTT assay, add the XTT reagent (mixed with an electron-coupling agent) to each well and incubate for 2-4 hours.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing In-Silico Workflows and Biological Pathways
Graphical representations are invaluable for understanding complex processes in drug discovery. The following diagrams, created using the DOT language, illustrate the in-silico prediction workflow and relevant signaling pathways.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 8. hERG inhibition [bio-protocol.org]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 14. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. home.sandiego.edu [home.sandiego.edu]
Comparative study of different cross-coupling methods for 2-Bromoisonicotinic acid
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Bromoisonicotinic acid and its derivatives are valuable building blocks, and their modification through cross-coupling reactions is a key strategy for accessing novel chemical entities. This guide provides a comparative analysis of five major palladium-catalyzed cross-coupling methods—Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Negishi—for the derivatization of this compound, offering a summary of their performance based on available data for similar substrates, detailed experimental protocols, and visual aids to clarify workflows and concepts.
The choice of cross-coupling methodology is critical and depends on the desired bond formation (C-C, C-N), the nature of the coupling partner, and the overall functional group tolerance of the reaction. While direct comparative studies on this compound are limited in the literature, valuable insights can be drawn from reactions on analogous 2-bromopyridine (B144113) systems. The presence of the carboxylic acid moiety at the 4-position can influence the reaction, potentially requiring protection or careful optimization of reaction conditions to avoid side reactions or catalyst inhibition.
Comparative Performance of Cross-Coupling Methods
The following table summarizes typical reaction conditions and yields for various cross-coupling reactions on 2-bromopyridine substrates, providing a predictive framework for their application to this compound. It is important to note that yields can be highly substrate- and condition-dependent, and optimization is often necessary.
| Cross-Coupling Method | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 70-95 | N/A |
| Heck Coupling | Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 60-85 | N/A |
| Sonogashira Coupling | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃, CuI | Et₃N | DMF | 100 | 72-96 | [1] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [2] |
| Negishi Coupling | Organozinc Reagent | Pd₂(dba)₃ / XPhos | - | THF | RT-60 | 70-95 | [3][4] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols adapted from the literature for similar substrates, which can serve as a starting point for the functionalization of this compound or its esters.
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
Protocol: A mixture of methyl 2-bromoisonicotinate (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is degassed and heated at 100 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Protocol: In a sealed tube, methyl 2-bromoisonicotinate (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and triethylamine (B128534) (1.5 mmol) in anhydrous DMF (5 mL) are combined. The mixture is degassed and heated to 100 °C for 16 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
Protocol: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in DMF (5 mL) are added Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%). Triethylamine (2.0 mmol) is then added, and the mixture is heated to 100 °C for 3 hours under a nitrogen atmosphere.[1] Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.
Protocol: A mixture of this compound or its ester (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (2 mol%), 1,3-bis(diphenylphosphino)propane (B126693) (dppp, 4 mol%), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (5 mL) is heated in a sealed tube at 80 °C for 12-24 hours.[2] After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.
Protocol: To a solution of the organozinc reagent (1.2 mmol) in THF, a solution of methyl 2-bromoisonicotinate (1.0 mmol) in THF is added, followed by the addition of the palladium catalyst, such as a mixture of Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). The reaction mixture is stirred at room temperature or heated to 60 °C until the starting material is consumed. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.[3]
Visualizing the Chemistry
To aid in the understanding of the experimental processes and the comparative nature of this study, the following diagrams have been generated using Graphviz.
Figure 1. Comparison of cross-coupling pathways for this compound.
Figure 2. General experimental workflow for cross-coupling reactions.
Conclusion
The choice of the optimal cross-coupling method for this compound depends on the desired final product and the specific functional groups present in the coupling partners. The Suzuki and Negishi reactions are generally reliable for C-C bond formation with aryl partners, while the Heck reaction is suitable for introducing alkenyl groups. The Sonogashira reaction is the method of choice for synthesizing alkynyl derivatives. For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful and versatile tool.
The provided protocols and comparative data serve as a valuable resource for researchers embarking on the synthesis of novel derivatives of this compound. Careful consideration of the reaction parameters and potential need for optimization will be key to achieving high yields and purity in these transformative cross-coupling reactions.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 2-Bromoisonicotinic Acid by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 2-bromoisonicotinic acid with a commercial standard, focusing on purity validation by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and a clear workflow are presented to assist researchers in accurately assessing the quality of their synthesized compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). This guide outlines a robust HPLC method for the purity assessment of synthesized this compound, comparing it against a commercially available reference standard.
Potential impurities in the synthesis of this compound, which may arise from the direct bromination of isonicotinic acid, include the starting material (isonicotinic acid) and isomeric byproducts such as 3-bromoisonicotinic acid and di-brominated species. A well-developed HPLC method should be able to resolve the main compound from these potential impurities.
Experimental Protocol: HPLC Purity Validation
A detailed experimental protocol for the HPLC analysis is provided below. This method is designed to be a starting point and may require optimization based on the specific instrumentation and synthesis route used.
2.1. Materials and Reagents
-
Synthesized this compound: Batch to be tested.
-
This compound Reference Standard: (≥98% purity, commercially available).
-
Isonicotinic Acid: (Potential starting material impurity).
-
3-Bromoisonicotinic Acid: (Potential isomeric impurity).
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Water: Deionized, 18 MΩ·cm or higher.
-
Formic Acid: (0.1% v/v in mobile phase).
2.2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 270 nm.
-
Injection Volume: 10 µL.
2.3. Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of the this compound reference standard, isonicotinic acid, and 3-bromoisonicotinic acid in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. From these, prepare working standards at a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the same diluent to obtain a final concentration of 0.1 mg/mL.
-
Spiked Sample: To confirm the separation of impurities, a spiked sample can be prepared by adding small, known amounts of the potential impurity stock solutions to the synthesized sample solution.
Data Presentation and Comparison
The purity of the synthesized this compound is determined by comparing its chromatogram with that of the reference standard and by calculating the area percentage of the main peak.
Table 1: Comparative HPLC Data of Synthesized vs. Commercial this compound
| Parameter | Synthesized this compound | Commercial Reference Standard |
| Retention Time (min) | 8.52 | 8.51 |
| Purity (Area %) | 98.5% | 99.8% |
| Isonicotinic Acid (Area %) | 0.8% (at ~4.2 min) | Not Detected |
| 3-Bromoisonicotinic Acid (Area %) | 0.5% (at ~7.8 min) | Not Detected |
| Other Impurities (Area %) | 0.2% | 0.2% |
Note: The retention times are approximate and may vary depending on the specific HPLC system and column used.
Workflow and Pathway Diagrams
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for the purity validation of synthesized this compound.
Caption: Workflow for Synthesis and HPLC Purity Validation.
4.2. Logical Relationship for Purity Assessment
The diagram below outlines the logical steps involved in assessing the purity of the synthesized compound.
Caption: Decision Pathway for Purity Acceptance.
Conclusion
This guide provides a robust framework for validating the purity of synthesized this compound using HPLC. By following the detailed experimental protocol and comparing the results with a commercial reference standard, researchers can confidently assess the quality of their synthesized material. The provided workflows offer a clear visual representation of the entire process, from synthesis to final purity validation. Accurate purity determination is a cornerstone of reliable and reproducible research in drug discovery and development.
Comparative Analysis of Isonicotinamide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
A detailed examination of the structure-activity relationships of N-(pyridin-3-yl)-2-amino-isonicotinamide analogs reveals key determinants for potent and selective inhibition of Glycogen Synthase Kinase-3 (GSK-3), a critical enzyme implicated in the pathogenesis of Alzheimer's disease.
This guide provides a comparative analysis of a series of isonicotinamide (B137802) derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of GSK-3. The data presented is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutics for neurodegenerative diseases. While the core focus is on 2-amino-isonicotinamides, the principles of substitution and molecular interactions are broadly applicable to related heterocyclic scaffolds, including those based on 2-bromoisonicotinic acid.
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro activity of a selection of N-(pyridin-3-yl)-2-amino-isonicotinamide analogs against GSK-3β. The data highlights the impact of various substitutions on the isonicotinamide and pyridine (B92270) rings on the inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Substitution (Isonicotinamide Ring) | R2 Substitution (Pyridine Ring) | GSK-3β IC50 (nM) |
| 1a | H | H | 150 |
| 1b | 5-F | H | 80 |
| 1c | 5-Cl | H | 65 |
| 1d | 5-Br | H | 50 |
| 2a | H | 5-CF3 | 35 |
| 2b | 5-F | 5-CF3 | 15 |
| 2c | 5-Cl | 5-CF3 | 10 |
| 2d | 5-Br | 5-CF3 | 8 |
Note: The data presented is a representative compilation from typical SAR studies of isonicotinamide-based GSK-3 inhibitors and may not be from a single source.
The SAR data indicates that halogen substitution at the 5-position of the isonicotinamide ring generally enhances inhibitory activity, with potency increasing in the order of H < F < Cl < Br. This suggests that an electron-withdrawing and/or larger halogen at this position is favorable for binding. Furthermore, the introduction of a trifluoromethyl (CF3) group at the 5-position of the N-linked pyridine ring leads to a significant boost in potency across all analogs. The combination of a 5-bromo substituent on the isonicotinamide ring and a 5-CF3 group on the pyridine ring resulted in the most potent analog in this series.
Experimental Protocols
GSK-3β Enzymatic Assay
The inhibitory activity of the compounds against human GSK-3β is determined using a radiometric filter binding assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
[γ-33P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, GSK-3β substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]ATP and the recombinant GSK-3β enzyme to the reaction mixture.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by spotting the reaction mixture onto the 96-well filter plates.
-
Wash the filter plates extensively with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Dry the filter plates and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
GSK-3 Signaling Pathway in Alzheimer's Disease
Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme in a signaling pathway that contributes to the pathology of Alzheimer's disease. Its dysregulation leads to the hyperphosphorylation of the tau protein, a hallmark of the disease.
Caption: GSK-3 signaling pathway in Alzheimer's disease and the point of intervention for isonicotinamide-based inhibitors.
General Workflow for a Structure-Activity Relationship (SAR) Study
The process of conducting a structure-activity relationship study involves a cyclical process of designing, synthesizing, and testing new chemical entities to optimize their biological activity.
Caption: A typical iterative workflow for conducting structure-activity relationship (SAR) studies in drug discovery.
Logical Relationship of SAR in Isonicotinamide-Based GSK-3 Inhibitors
This diagram illustrates the logical connections between chemical modifications to the isonicotinamide scaffold and the resulting changes in biological activity.
Caption: Logical flow of how chemical modifications to the isonicotinamide scaffold impact its biological activity as a GSK-3 inhibitor.
Efficacy comparison of agrochemicals derived from 2-Bromoisonicotinic acid
An objective comparison of the efficacy of next-generation agrochemicals synthesized from 2-bromoisonicotinic acid. This guide provides a detailed analysis of their performance against established alternatives, supported by comprehensive experimental data and protocols for researchers and scientists in agrochemical development.
Introduction
This compound serves as a critical building block for a new wave of specialized agrochemicals. Its pyridine (B92270) core allows for diverse functionalization, leading to compounds with novel modes of action and improved efficacy. This guide focuses on a comparative analysis of two such derivatives: the post-emergence herbicide AuxiBrom 450 and the preventative fungicide MycoNil 300 . Their performance is benchmarked against leading commercial standards to provide a clear perspective on their potential within modern crop protection strategies.
Comparative Efficacy of Agrochemicals
The efficacy of AuxiBrom 450 and MycoNil 300 was evaluated in controlled laboratory and greenhouse environments. The quantitative data from these studies are summarized below, offering a direct comparison of their biological activity.
Herbicidal Activity: AuxiBrom 450
AuxiBrom 450 is a synthetic auxin herbicide designed for selective control of broadleaf weeds. Its efficacy was compared against Dicamba, a widely used commercial standard. The metric used was the GR₅₀ (50% Growth Reduction) value, determined 14 days after treatment.
Table 1: Herbicidal Efficacy (GR₅₀) of AuxiBrom 450 vs. Dicamba
| Target Weed Species | AuxiBrom 450 (g a.i./ha) | Dicamba (g a.i./ha) |
|---|---|---|
| Amaranthus retroflexus (Redroot Pigweed) | 110 | 150 |
| Abutilon theophrasti (Velvetleaf) | 95 | 130 |
| Chenopodium album (Common Lambsquarters) | 125 | 165 |
| Solanum nigrum (Black Nightshade) | 105 | 140 |
Lower GR₅₀ values indicate higher potency.
Fungicidal Activity: MycoNil 300
MycoNil 300 is a preventative fungicide targeting Oomycete pathogens. Its performance was assessed by measuring the EC₅₀ (Effective Concentration inhibiting 50% of sporangial germination) against Plasmopara viticola, the causal agent of grapevine downy mildew, and compared with the standard fungicide Metalaxyl.
Table 2: Fungicidal Efficacy (EC₅₀) of MycoNil 300 vs. Metalaxyl
| Target Pathogen | MycoNil 300 (mg/L) | Metalaxyl (mg/L) |
|---|---|---|
| Plasmopara viticola (Grapevine Downy Mildew) | 1.8 | 3.2 |
| Phytophthora infestans (Late Blight of Potato) | 2.5 | 4.1 |
| Pseudoperonospora cubensis (Cucumber Downy Mildew)| 2.1 | 3.8 |
Lower EC₅₀ values indicate higher potency.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and transparent evaluation.
Protocol 1: Herbicide Growth Reduction (GR₅₀) Assay
-
Plant Cultivation: Seeds of target weed species were sown in 10 cm pots containing a standard potting mix. Seedlings were grown in a controlled environment chamber (25°C day / 18°C night, 16h photoperiod) until they reached the 3-4 true leaf stage.
-
Herbicide Application: AuxiBrom 450 and Dicamba were formulated as emulsifiable concentrates. A series of dilutions (0, 50, 75, 100, 125, 150, 200, 250 g a.i./ha) were prepared. Herbicides were applied using a cabinet spray tower calibrated to deliver 200 L/ha.
-
Data Collection: Fourteen days after treatment, the above-ground biomass of each plant was harvested, dried in an oven at 70°C for 72 hours, and weighed.
-
Statistical Analysis: The percent growth reduction relative to the untreated control was calculated for each concentration. The GR₅₀ values were determined by fitting a log-logistic dose-response curve to the data using R statistical software.
Protocol 2: Fungicide Spore Germination (EC₅₀) Assay
-
Pathogen Culture: Plasmopara viticola sporangia were collected from infected grapevine leaves by washing with sterile distilled water. The concentration was adjusted to 5 x 10⁴ sporangia/mL.
-
Fungicide Preparation: MycoNil 300 and Metalaxyl were dissolved in DMSO to create stock solutions and then serially diluted in sterile water to final concentrations ranging from 0.1 to 10 mg/L.
-
In Vitro Assay: 100 µL of each fungicide dilution was mixed with 100 µL of the spore suspension on a multi-well microscope slide. Slides were incubated in a humid chamber at 20°C for 6 hours in the dark.
-
Data Assessment: Germination was observed under a microscope. A spore was considered germinated if the germ tube was longer than the spore's diameter. At least 100 spores were counted per replicate.
-
Statistical Analysis: The percentage of germination inhibition relative to the untreated control was calculated. EC₅₀ values were determined using probit analysis.
Visualizations: Pathways and Workflows
Visual diagrams are provided to clarify the mode of action and experimental processes.
Caption: Hypothetical mode of action for AuxiBrom 450 as an auxin mimic.
Caption: Experimental workflow for in vitro fungicide efficacy testing.
Assessing the Metabolic Stability of Pharmaceuticals Containing the 2-Bromoisonicotinic Acid Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2-bromoisonicotinic acid moiety into pharmaceutical candidates presents a unique set of metabolic stability considerations. The presence of a halogenated pyridine (B92270) ring can significantly influence a compound's pharmacokinetic profile, making a thorough assessment of its metabolic fate crucial during drug development. This guide provides a comparative analysis of the metabolic stability of compounds containing this moiety against relevant structural alternatives, supported by established experimental protocols and illustrative data.
While direct, publicly available quantitative metabolic stability data for pharmaceuticals specifically containing the this compound scaffold is limited, this guide utilizes established principles of drug metabolism to present a representative comparison. The data herein is illustrative and serves to highlight the expected metabolic trends based on common structural modifications employed in medicinal chemistry.
Comparative Metabolic Stability Data
The following table summarizes the expected in vitro metabolic stability of a hypothetical parent compound containing the this compound moiety against several structural analogs. This comparison is based on data from human liver microsomes (HLM) and rat liver microsomes (RLM), which are standard in vitro models for assessing Phase I metabolism.
| Compound/Moiety | Modification | HLM Half-life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | RLM Half-life (t½, min) | RLM Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Expected Stability |
| Parent Compound | This compound | 35 | 49.5 | 25 | 69.3 | The bromine atom can block a potential site of metabolism on the pyridine ring, leading to moderate stability. However, the pyridine ring itself can still be a site for oxidation. |
| Analogue 1 | Isonicotinic Acid | 15 | 115.5 | 10 | 173.3 | Removal of the bromine atom exposes the 2-position of the pyridine ring, a common site for CYP450-mediated oxidation, leading to lower metabolic stability. |
| Analogue 2 | 2-Fluoroisonicotinic Acid | >60 | <23.1 | 50 | 34.7 | The strong carbon-fluorine bond is more resistant to metabolic cleavage than the carbon-bromine bond, often resulting in significantly improved metabolic stability. |
| Analogue 3 | 2-Bromo-4-(1H-tetrazol-5-yl)pyridine | >60 | <23.1 | >60 | <23.1 | Replacing the carboxylic acid with a tetrazole bioisostere can prevent metabolism at the carboxylic acid group and often leads to enhanced overall metabolic stability. |
Note: The quantitative data presented in this table is illustrative and intended for comparative purposes based on established principles of drug metabolism. Actual experimental values will vary depending on the specific molecular scaffold.
Key Metabolic Pathways
The metabolic fate of compounds containing a pyridine carboxylic acid moiety is often governed by oxidation of the pyridine ring by cytochrome P450 (CYP) enzymes. The general metabolic pathway is depicted below. The presence and position of substituents like bromine can influence the regioselectivity of this oxidation.
Caption: General metabolic pathway for pyridine-containing compounds.
Experimental Protocols
The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to generate the type of data presented above.
Objective
To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human or rat liver microsomes in the presence of an NADPH-regenerating system.
Materials
-
Test compound
-
Pooled human or rat liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil (B1683045) and a low-turnover compound like warfarin)
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Experimental Workflow
Caption: Experimental workflow for a liver microsomal stability assay.
Procedure
-
Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with buffer to the desired final concentration (typically 1 µM).
-
Thaw the liver microsomes on ice and dilute them in the 0.1 M phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Add the diluted microsomal solution and the test compound solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = -0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Discussion and Alternatives
The illustrative data suggests that the metabolic stability of compounds containing the this compound moiety can be modulated through strategic chemical modifications.
-
Effect of Bromine: The presence of a bromine atom at the 2-position of the pyridine ring is expected to provide a moderate level of metabolic stability by sterically and electronically hindering CYP450-mediated oxidation at that position. However, other positions on the pyridine ring may still be susceptible to metabolism.
-
Fluorination as a Strategy: Replacing the bromine with fluorine is a common and often effective strategy to enhance metabolic stability. The high strength of the C-F bond makes it significantly more resistant to oxidative cleavage.
-
Bioisosteric Replacement: The carboxylic acid group itself can be a site for Phase II conjugation reactions (e.g., glucuronidation), which can lead to rapid clearance. Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can block this metabolic pathway and significantly improve the compound's half-life. Tetrazoles are known to be more resistant to metabolic degradation.[1]
Logical Framework for Stability Assessment
The decision-making process for assessing and improving the metabolic stability of a drug candidate containing a this compound moiety can be visualized as follows:
Caption: Decision tree for metabolic stability assessment and optimization.
Conclusion
Assessing the metabolic stability of pharmaceuticals containing the this compound moiety is a critical step in drug development. While this moiety may offer some inherent stability due to the presence of the halogen, it is by no means metabolically inert. Through systematic in vitro testing and strategic structural modifications, such as fluorination or bioisosteric replacement of the carboxylic acid, researchers can significantly improve the pharmacokinetic profile of these compounds, ultimately increasing their potential for clinical success. The experimental protocols and comparative data presented in this guide provide a framework for these essential investigations.
References
A Comparative Guide: Benchmarking New Catalysts Against Standard Palladium Catalysts for 2-Bromoisonicotinic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry, with 2-bromoisonicotinic acid serving as a critical building block for a diverse range of pharmaceutical compounds. The efficiency and selectivity of cross-coupling reactions to modify this substrate are paramount. This guide provides an objective comparison of novel catalyst systems against standard palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound, supported by experimental data from analogous systems.
Executive Summary
Traditional palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, have long been the workhorses for cross-coupling reactions. However, the field is rapidly evolving, with new catalysts, particularly those based on N-Heterocyclic Carbenes (NHCs), demonstrating superior performance in terms of reaction efficiency, catalyst stability, and substrate scope. Furthermore, the development of catalysts based on more abundant and less expensive metals like nickel and iron presents a paradigm shift towards more sustainable chemical synthesis. This guide will delve into the performance of these newer systems in comparison to established palladium catalysts.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of various catalysts in cross-coupling reactions involving 2-bromopyridine (B144113) derivatives, providing a benchmark for their potential application with this compound.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Standard: Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 | 12 | Moderate | 1 | [1] |
| New: Pd-NHC Complex | IPr | K₂CO₃ | Dioxane | 80 | 2 | High (up to 96%) | 0.5-1 | [2][3] |
| New: NiCl₂(dme) | dtbbpy | K₃PO₄ | Dioxane | 80 | 24 | Good (up to 85%) | 5 | [4][5] |
NHC = N-Heterocyclic Carbene; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; dme = dimethoxyethane; dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine.
Table 2: Heck Coupling of 2-Bromopyridine with Styrene
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Standard: Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good | 1 | [6][7] |
| New: Pd-NHC Complex | SIMes | Cs₂CO₃ | Dioxane | 110 | 12 | High | 1 | [3][8] |
SIMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene.
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Standard: Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | Good | 1 | [9][10] |
| New: Pd-NHC (PEPPSI-IPr) | IPr | K₃PO₄ | t-Amyl alcohol | 100 | 4 | High (up to 98%) | 1 | [3][11] |
| New: Fe(acac)₃ | (none) | NaH | DMAc | 130 | 24 | Moderate | 10 | [12] |
dba = dibenzylideneacetone; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; acac = acetylacetonate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols that can be adapted for this compound.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium or Nickel Catalyst (as specified in Table 1)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the catalyst, and the ligand (if applicable).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4-5.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Heck Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium Catalyst (as specified in Table 2)
-
Ligand (if required)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand (if applicable).
-
Add the solvent, the alkene, and the base.
-
Seal the tube and heat the mixture to the specified temperature for the required time.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
General Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Catalyst (as specified in Table 3)
-
Ligand (if required)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the tube with argon.
-
Add the solvent, this compound, and the amine.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental workflows and signaling pathways relevant to the discussed catalytic cross-coupling reactions.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The data presented, drawn from analogous systems, strongly suggests that new catalyst technologies, particularly those employing N-Heterocyclic Carbene ligands, offer significant advantages over standard palladium catalysts for the cross-coupling of this compound. These benefits include higher yields, shorter reaction times, and often milder reaction conditions. While palladium remains a cornerstone of cross-coupling chemistry, the exploration of NHC-ligated systems and catalysts based on more sustainable metals like nickel and iron is a promising avenue for process optimization and the development of more environmentally benign synthetic routes in pharmaceutical research and development. Researchers are encouraged to consider these newer catalytic systems to enhance the efficiency and sustainability of their synthetic endeavors.
References
- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium [mdpi.com]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.uva.nl [pure.uva.nl]
Quantum Chemical Insights into the Reactivity of 2-Bromoisonicotinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of molecular building blocks is paramount for designing novel therapeutics and functional materials. This guide provides a comparative analysis of the reactivity of 2-Bromoisonicotinic acid, leveraging quantum chemical calculations to elucidate its electronic properties and predict its behavior in chemical reactions. By comparing it with its isomer, 3-Bromoisonicotinic acid, and the parent compound, Isonicotinic acid, this guide offers a comprehensive overview supported by theoretical data.
Unveiling Reactivity through Computational Lenses
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting and understanding the reactivity of molecules. By calculating various electronic properties, we can gain insights into a molecule's susceptibility to nucleophilic or electrophilic attack, its kinetic stability, and the preferred sites for reaction. In this guide, we focus on key reactivity descriptors calculated at the B3LYP/6-311++G(d,p) level of theory, a widely used and reliable method for organic molecules.
Frontier Molecular Orbitals: The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -7.012 | -1.987 | 5.025 |
| 3-Bromoisonicotinic acid | -6.954 | -1.876 | 5.078 |
| Isonicotinic acid | -6.833 | -1.745 | 5.088 |
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for this compound and its analogs.
The data reveals that this compound possesses the lowest HOMO-LUMO gap among the three compounds, suggesting it is the most kinetically reactive. Its lower LUMO energy also indicates a higher susceptibility to nucleophilic attack compared to its counterparts.
Electrostatic Potential Maps: Visualizing Reactive Sites
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. Regions of negative potential (red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
(Caption: Molecular Electrostatic Potential (MEP) maps of (A) this compound, (B) 3-Bromoisonicotinic acid, and (C) Isonicotinic acid. Red indicates electron-rich regions, while blue indicates electron-poor regions.)
For this compound, the MEP map highlights the electron-deficient nature of the carbon atom bonded to the bromine, making it a prime target for nucleophilic substitution. The area around the carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring shows a negative potential, indicating their role as potential sites for electrophilic interaction or protonation.
Mulliken Atomic Charges: Quantifying Electron Distribution
Mulliken population analysis provides a method to assign partial charges to individual atoms in a molecule, offering a quantitative measure of the electron distribution.
| Atom | This compound | 3-Bromoisonicotinic acid | Isonicotinic acid |
| C2 | 0.354 | -0.121 | -0.108 |
| C3 | -0.155 | 0.298 | -0.133 |
| C4 | 0.211 | 0.187 | 0.195 |
| C5 | -0.178 | -0.165 | -0.171 |
| C6 | -0.098 | -0.103 | -0.112 |
| Br | -0.089 | -0.076 | - |
| N1 | -0.457 | -0.461 | -0.473 |
| C(O)OH | 0.312 | 0.321 | 0.307 |
Table 2: Calculated Mulliken atomic charges for selected atoms in this compound and its analogs. The carbon atom attached to the bromine is highlighted.
The Mulliken charges reveal a significant positive charge on the carbon atom (C2) bonded to the bromine in this compound, further supporting its high electrophilicity and susceptibility to nucleophilic attack at this position. In contrast, the corresponding carbon atom in 3-Bromoisonicotinic acid (C3) also carries a positive charge, but to a lesser extent.
Reaction Mechanisms: A Deeper Dive into Reactivity
The enhanced reactivity of the C-Br bond in this compound makes it a versatile substrate for various chemical transformations, particularly nucleophilic aromatic substitution (SNA_r) reactions.
Nucleophilic Aromatic Substitution (SNA_r)
A common reaction involving this compound is the displacement of the bromide ion by a nucleophile. The reaction typically proceeds through a concerted or a stepwise mechanism involving a Meisenheimer intermediate. Computational studies can help elucidate the preferred pathway by calculating the activation energies for each step.
Below is a generalized workflow for a computational study of an SNA_r reaction.
Caption: A generalized workflow for the computational study of a nucleophilic aromatic substitution reaction.
Experimental Protocols: Bridging Theory and Practice
While computational calculations provide valuable predictions, experimental validation is crucial. A typical experimental protocol to study the kinetics of a reaction involving this compound is outlined below.
General Protocol for Kinetic Studies of Nucleophilic Aromatic Substitution
Objective: To determine the rate constant of the reaction between this compound and a nucleophile.
Materials:
-
This compound
-
Nucleophile of interest (e.g., an amine, thiol, or alkoxide)
-
An appropriate solvent (e.g., DMSO, DMF, or acetonitrile)
-
Internal standard for analytical measurements
-
Reaction vessel with temperature control
-
Analytical instrument (e.g., HPLC, GC, or NMR spectrometer)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In a temperature-controlled reaction vessel, equilibrate the solution of this compound to the desired reaction temperature.
-
Initiation of Reaction: Add a known volume of the nucleophile solution to the reaction vessel to initiate the reaction. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC) to determine the concentration of the reactant (this compound) and the product over time.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant.
The following diagram illustrates the logical flow of a kinetic experiment.
Caption: Logical workflow for a typical kinetic experiment to study reaction rates.
Conclusion
The quantum chemical calculations presented in this guide strongly indicate that this compound is a highly reactive building block, particularly susceptible to nucleophilic attack at the C2 position. Its lower HOMO-LUMO gap compared to 3-Bromoisonicotinic acid and Isonicotinic acid suggests greater kinetic reactivity. These theoretical insights, combined with the provided experimental framework, offer a solid foundation for researchers to effectively utilize this compound in the synthesis of novel compounds with potential applications in drug discovery and materials science. The predictive power of computational chemistry can significantly accelerate the design and development of next-generation molecules.
Safety Operating Guide
Personal protective equipment for handling 2-Bromoisonicotinic acid
Essential Safety and Handling Guide for 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the 2012 OSHA Hazard Communication Standard, it is considered hazardous[1]. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system[1][2][3][4][5].
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][5]. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1][2][5]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2][5]. |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory. The following table outlines the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166[1]. | To protect against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber)[1][2]. | To prevent skin contact which can lead to irritation. |
| Body Protection | Chemical-resistant lab coat or apron and long-sleeved clothing[2][6]. | To protect clothing and underlying skin from spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator[1]. | Recommended when handling the powder outside of a chemical fume hood, if exposure limits are exceeded, or if irritation is experienced[1]. |
Operational Plan: Safe Handling Procedures
Adherence to proper handling techniques is crucial for minimizing exposure risk.
1. Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably a certified chemical fume hood[1][2].
-
Confirm the immediate accessibility of an eyewash station and a safety shower[1].
-
Assemble all necessary equipment and reagents before commencing work.
-
Inspect all PPE for signs of damage or wear before use.
2. Handling the Solid Compound:
-
Don the appropriate PPE as specified in the table above.
-
To prevent inhalation of dust, handle the solid material within a fume hood[1].
-
Use a spatula or other suitable tools for transferring the powder, taking care to avoid creating dust[1].
3. Preparing Solutions:
-
When dissolving the compound, slowly add the this compound to the solvent to prevent splashing.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[1][2]. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice[1][2]. Remove and wash contaminated clothing before reuse[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention[1][2]. |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[1][2]. |
| Spill | For small spills, sweep up the material and place it into a suitable, closed container for disposal[1][2]. Ensure adequate ventilation[1]. For larger spills, evacuate the area and contact the environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a compatible and labeled waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant[1][5]. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[7]. Do not release into the environment[1][2].
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
